5-Ethoxy-2-nitroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTQJQSOCJKTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408715 | |
| Record name | 5-ethoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27076-16-0 | |
| Record name | 5-ethoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Ethoxy-2-nitroaniline, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document details a probable synthetic route based on established chemical principles and outlines the key analytical techniques used to verify its structure and purity.
Molecular Overview
This compound (CAS No: 27076-16-0) is an aromatic compound with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol . The structure features a benzene ring substituted with an ethoxy group, a nitro group, and an amine group, making it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 27076-16-0 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O₃ | [2] |
| Molecular Weight | 182.18 g/mol | [2] |
| Boiling Point | 361.5±22.0 °C (Predicted) | |
| Density | 1.264±0.06 g/cm³ (Predicted) | |
| Storage | 2-8°C, protect from light |
Synthesis of this compound
The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the displacement of a halide from an activated aromatic ring by a nucleophile. In this case, the likely precursors are 5-chloro-2-nitroaniline and a source of ethoxide, such as sodium ethoxide. The electron-withdrawing nitro group in the ortho position to the chlorine atom activates the ring, facilitating the substitution.
Proposed Synthetic Scheme
Caption: Proposed synthesis of this compound via SNAr.
Experimental Protocol (Representative)
This protocol is based on general procedures for SNAr reactions of similar substrates.
Materials:
-
5-Chloro-2-nitroaniline
-
Sodium ethoxide
-
Anhydrous Ethanol
-
Distilled water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-nitroaniline (1.0 equivalent) in anhydrous ethanol.
-
Addition of Reagent: To the stirred solution, add sodium ethoxide (1.1-1.5 equivalents) portion-wise.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Characterization
The structural confirmation and purity assessment of the synthesized this compound are crucial. This is achieved through a combination of spectroscopic and physical methods.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (3H, complex pattern), Methylene protons of ethoxy group (-OCH₂-, quartet), Methyl protons of ethoxy group (-CH₃, triplet), Amine protons (-NH₂, broad singlet) |
| ¹³C NMR | Aromatic carbons (6 signals), Methylene carbon of ethoxy group (-OCH₂-), Methyl carbon of ethoxy group (-CH₃) |
| FTIR (cm⁻¹) | N-H stretching (amine), C-H stretching (aromatic and aliphatic), N-O stretching (nitro group), C-O stretching (ether), C=C stretching (aromatic) |
| Mass Spec (m/z) | Molecular ion peak [M]⁺, Fragmentation peaks corresponding to the loss of ethoxy, nitro, and other functional groups |
Experimental Protocols for Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A small sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
A small amount of the solid sample is mixed with KBr and pressed into a pellet, or a thin film is prepared.
-
The IR spectrum is recorded using an FTIR spectrometer.
-
The frequencies of the absorption bands are reported in wavenumbers (cm⁻¹).
3.2.3. Mass Spectrometry (MS):
-
A dilute solution of the sample is introduced into the mass spectrometer.
-
The sample is ionized (e.g., by electron impact or electrospray ionization).
-
The mass-to-charge ratios (m/z) of the molecular ion and fragment ions are determined.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the synthesis to the final characterization of this compound.
References
An In-depth Technical Guide on the Physicochemical Properties of 5-Ethoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethoxy-2-nitroaniline is an aromatic organic compound characterized by an aniline core substituted with an ethoxy group at the 5-position and a nitro group at the 2-position. As a substituted nitroaniline, its physicochemical properties are of significant interest for its potential applications as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals. The presence of the electron-withdrawing nitro group and the electron-donating ethoxy group, along with the amino functional group, imparts a unique combination of properties that influence its reactivity, solubility, and spectral characteristics. This guide provides a comprehensive overview of the available physicochemical data for this compound, detailed experimental protocols for their determination, and a discussion of its spectral features.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems. The available quantitative data, both experimental and predicted, are summarized in the table below.
| Property | Value | Data Type |
| Molecular Formula | C₈H₁₀N₂O₃ | - |
| Molecular Weight | 182.18 g/mol | Calculated |
| Melting Point | 105-106 °C | Experimental[1] |
| Boiling Point | 361.5 ± 22.0 °C | Predicted[1] |
| Density | 1.264 ± 0.06 g/cm³ | Predicted[1] |
| pKa | -0.54 ± 0.25 | Predicted[1] |
| Appearance | Yellow to orange solid | Experimental[1] |
Solubility Profile
-
Polar Protic Solvents (e.g., water, ethanol): The presence of the amino (-NH₂) and nitro (-NO₂) groups allows for hydrogen bonding. However, the overall aromatic character and the ethoxy group may limit its solubility in water. It is expected to be sparingly soluble in water but likely more soluble in alcohols like ethanol.
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): Due to its polar functional groups, this compound is expected to exhibit good solubility in polar aprotic solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): Solubility in nonpolar solvents is expected to be limited due to the presence of the polar amino and nitro groups.
Spectral Characteristics
Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the functional groups present in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:
-
N-H Stretching: The amino group (-NH₂) will typically exhibit two bands in the region of 3300-3500 cm⁻¹.
-
C-H Stretching (Aromatic): Aromatic C-H stretches usually appear above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): The ethoxy group (-OCH₂CH₃) will show C-H stretching vibrations in the 2850-2960 cm⁻¹ region.
-
N-O Stretching (Nitro group): Aromatic nitro compounds display two strong absorption bands corresponding to asymmetric and symmetric N-O stretching. These are typically found in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively[2].
-
C=C Stretching (Aromatic): Aromatic ring skeletal vibrations usually appear in the 1400-1600 cm⁻¹ region.
-
C-O Stretching (Ether): The C-O stretching of the ethoxy group is expected in the 1000-1300 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Aromatic compounds exhibit characteristic absorption bands in the UV-Vis region due to π → π* electronic transitions[3][4]. The presence of the nitro and amino groups, which are strong chromophores and auxochromes, respectively, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene[5]. For substituted nitroanilines, strong absorptions in the UV-A and visible regions are common[6][7][8].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound would provide information about the chemical environment of the hydrogen atoms. Expected signals would include:
-
A triplet and a quartet for the ethyl protons of the ethoxy group.
-
Signals in the aromatic region (typically 6.0-8.5 ppm) corresponding to the three protons on the benzene ring. The specific chemical shifts and coupling patterns would depend on the electronic effects of the substituents.
-
A broad singlet for the amino protons, the chemical shift of which can be concentration and solvent-dependent.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups. Aromatic carbons typically resonate in the 110-160 ppm range[4][9]. The carbons of the ethoxy group would appear in the upfield region.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase and is a crucial indicator of purity[10][11][12].
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.
-
Procedure:
-
A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm[10][13].
-
The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer immersed in a heating bath (Thiele tube)[10][14].
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point[10][13].
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂[10][12]. For a pure compound, this range is typically narrow (0.5-1 °C)[10].
-
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[15][16][17].
-
Apparatus: Small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube or aluminum block)[15][16][17][18].
-
Procedure:
-
A small amount of the liquid sample is placed in the fusion tube.
-
A capillary tube, sealed at one end, is placed inverted into the liquid in the fusion tube[15][18].
-
The fusion tube is attached to a thermometer, and the assembly is heated slowly and uniformly in a heating bath[15].
-
The temperature is carefully observed. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube[15].
-
Solubility Determination
This protocol describes a general method for determining the qualitative solubility of an organic compound[19][20][21][22][23].
-
Apparatus: Small test tubes, spatula, vortex mixer (optional).
-
Procedure:
-
Approximately 10-20 mg of solid this compound is placed into a small test tube.
-
A small volume (e.g., 1 mL) of the desired solvent is added to the test tube.
-
The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is classified as "soluble." If a significant amount of solid remains, it is classified as "insoluble" or "sparingly soluble."
-
This procedure is repeated with a range of solvents of varying polarities.
-
pKa Determination
The pKa, a measure of the acidity or basicity of a compound, can be determined by several methods, including potentiometric titration and UV-Vis spectrophotometry[24][25][26][27].
-
Method: Potentiometric Titration [24]
-
A known concentration of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.
-
A titration curve (pH versus volume of titrant added) is constructed. The pKa is determined from the pH at the half-equivalence point.
-
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of an organic compound like this compound.
Caption: A logical workflow for the synthesis, purification, and physicochemical characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 27076-16-0 this compound -Win-Win Chemical [win-winchemical.com]
- 3. p-Nitroaniline [webbook.nist.gov]
- 4. 3-Nitroaniline(99-09-2) IR Spectrum [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. Solved Please identify the peaks on the 1H NMR and the | Chegg.com [chegg.com]
- 7. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. This compound(27076-16-0) 1H NMR [m.chemicalbook.com]
- 12. 5-Ethoxy-N-ethyl-2-nitroaniline [synhet.com]
- 13. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. Solved 2. Show how to make 2-ethoxy-5-nitroaniline. You | Chegg.com [chegg.com]
- 17. che.hw.ac.uk [che.hw.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 20. organicchemistrydata.org [organicchemistrydata.org]
- 21. bhu.ac.in [bhu.ac.in]
- 22. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. This compound | CAS#:27076-16-0 | Chemsrc [chemsrc.com]
- 27. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Ethoxy-2-nitroaniline (CAS: 27076-16-0): A Technical Guide for Scientific Professionals
An in-depth overview of the synthesis, properties, safety, and applications of 5-Ethoxy-2-nitroaniline, a key building block in the development of novel therapeutic agents.
Introduction
This compound is a substituted nitroaromatic compound with the CAS number 27076-16-0. Its chemical structure, featuring an ethoxy and a nitro group on an aniline backbone, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, a detailed experimental protocol for its synthesis, safety and handling information, and its application in the synthesis of biologically active molecules, particularly as a precursor to antimicrobial benzimidazole derivatives. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 27076-16-0 | |
| Molecular Formula | C₈H₁₀N₂O₃ | [1] |
| Molecular Weight | 182.18 g/mol | [1] |
| Appearance | Yellow to dark yellow solid | [1] |
| Purity | ≥95% | [1] |
| MDL Number | MFCD01830799 | [1] |
| HS Code | 29214200 | [1] |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the nitration of 3-ethoxyaniline. This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring. The following protocol is based on established procedures for the nitration of analogous aromatic amines.
Experimental Protocol: Nitration of 3-Ethoxyaniline
Materials:
-
3-Ethoxyaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethoxyaniline (1 equivalent) in concentrated sulfuric acid at 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the stirring solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Logical Workflow for the Synthesis of this compound:
References
Spectroscopic Analysis of 5-Ethoxy-2-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Ethoxy-2-nitroaniline, a key intermediate in various synthetic pathways. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive analysis based on its structural features and by drawing comparisons with closely related, well-characterized analogs. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | d | 1H | Ar-H ortho to NO₂ |
| ~6.8 - 7.0 | dd | 1H | Ar-H ortho to NH₂ and meta to NO₂ |
| ~6.6 - 6.7 | d | 1H | Ar-H meta to NH₂ and ortho to OCH₂CH₃ |
| ~4.8 - 5.2 | br s | 2H | NH₂ |
| 4.0 - 4.2 | q | 2H | -OCH₂CH₃ |
| 1.3 - 1.5 | t | 3H | -OCH₂CH₃ |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) (ppm) | Assignment |
| ~155 - 158 | C-O (aromatic) |
| ~140 - 142 | C-NH₂ (aromatic) |
| ~135 - 138 | C-NO₂ (aromatic) |
| ~120 - 125 | Ar-CH |
| ~110 - 115 | Ar-CH |
| ~105 - 110 | Ar-CH |
| ~63 - 65 | -OCH₂CH₃ |
| ~14 - 16 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Strong, Sharp (doublet) | N-H stretching (asymmetric and symmetric) |
| 3000 - 3100 | Medium | Aromatic C-H stretching |
| 2850 - 2980 | Medium | Aliphatic C-H stretching |
| ~1620 | Strong | N-H bending (scissoring) |
| 1570 - 1590 | Strong | Aromatic C=C stretching |
| 1500 - 1530 | Very Strong | Asymmetric NO₂ stretching |
| 1330 - 1360 | Very Strong | Symmetric NO₂ stretching |
| 1200 - 1250 | Strong | Aryl-O stretching |
| ~1040 | Strong | C-O stretching (ethoxy) |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 182 | High | [M]⁺ (Molecular Ion) |
| 153 | Moderate | [M - C₂H₅]⁺ |
| 136 | Moderate | [M - NO₂]⁺ |
| 123 | Moderate | [M - C₂H₅ - NO]⁺ |
| 108 | High | [M - NO₂ - C₂H₄]⁺ |
| 95 | Moderate | [C₆H₅O]⁺ |
| 78 | Moderate | [C₆H₆]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
The height of the solution in the NMR tube should be approximately 4-5 cm.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol is for the analysis of a solid sample using the KBr pellet method.
-
Sample Preparation:
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, finely ground potassium bromide (KBr).
-
Combine the sample and KBr in an agate mortar and pestle.
-
Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powdered mixture into a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.
-
For direct insertion, a small amount of the solid sample can be placed in a capillary tube at the end of the probe.
-
-
Ionization and Analysis:
-
The sample is vaporized by heating in the ion source under high vacuum.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion at a specific m/z value.
-
-
Data Presentation:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
The peak with the highest m/z value, if present, typically corresponds to the molecular ion.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Navigating the Solubility of 5-Ethoxy-2-nitroaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the solubility characteristics of 5-Ethoxy-2-nitroaniline, a key chemical intermediate. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in organic solvents. Consequently, this guide provides a qualitative solubility assessment based on first principles of chemical structure and polarity, alongside a detailed, robust experimental protocol for determining these values. This document aims to be an essential resource for professionals requiring solubility data for process development, purification, and formulation.
Introduction to this compound
This compound is an aromatic organic compound characterized by an aniline ring substituted with both a nitro group (-NO₂) and an ethoxy group (-OCH₂CH₃). The relative positions of these functional groups significantly influence the molecule's polarity, hydrogen bonding capabilities, and, consequently, its solubility in various organic solvents. Understanding its solubility is paramount for optimizing reaction conditions, selecting appropriate solvents for crystallization, and formulating products.
Solubility Profile of this compound
Due to the lack of experimentally determined quantitative data, the solubility of this compound is predicted based on the "like dissolves like" principle. The molecule possesses a polar nitro group and an amine group capable of acting as a hydrogen bond donor, as well as a nonpolar ethyl group and benzene ring. This amphiphilic nature suggests a nuanced solubility profile.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately to Highly Soluble | The nitro and amine groups can form hydrogen bonds with the solvent's hydroxyl group. The ethoxy group's oxygen can also act as a hydrogen bond acceptor. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetonitrile | Highly Soluble | These solvents can engage in strong dipole-dipole interactions with the polar nitro and amine functionalities of the solute. For a similar compound, 4-ethoxy-2-nitroaniline, good solubility is noted in methanol and ethyl acetate. |
| Nonpolar Aromatic | Toluene, Benzene | Slightly to Moderately Soluble | The aromatic ring of the solute will interact favorably with the aromatic solvent via π-π stacking. However, the polar groups will be less well-solvated. |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Slightly Soluble to Insoluble | The significant polarity imparted by the nitro and amine groups will limit solubility in nonpolar aliphatic solvents, where dispersion forces are the primary mode of interaction. |
Experimental Protocol for Solubility Determination
The following section provides a detailed methodology for the experimental determination of the solubility of this compound using the widely accepted isothermal shake-flask method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Oven for gravimetric analysis
Procedure
3.2.1. Preparation of Saturated Solution
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
3.2.2. Equilibration
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure thermodynamic equilibrium is achieved.
3.2.3. Sample Collection and Preparation
-
After equilibration, cease agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
3.2.4. Quantification of Solute
Two common methods for quantification are detailed below. The choice of method will depend on the available equipment and the properties of the solute and solvent.
-
Gravimetric Method:
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculate the solubility in g/L or mg/mL.
-
-
Chromatographic/Spectroscopic Method (e.g., HPLC, UV-Vis):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by measuring the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) for each standard.
-
Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
Data Presentation
All experimentally determined solubility data should be recorded in a structured table for clarity and comparative analysis.
Table 2: Template for Quantitative Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |
| e.g., Ethanol | 25.0 | Data | Data | e.g., HPLC |
| e.g., Acetone | 25.0 | Data | Data | e.g., Gravimetric |
| e.g., Toluene | 25.0 | Data | Data | e.g., HPLC |
| e.g., Hexane | 25.0 | Data | Data | e.g., Gravimetric |
Visualizing the Experimental Workflow
The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.
An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Ethoxy-2-nitroaniline
Disclaimer: As of December 2025, a definitive single-crystal X-ray diffraction study for 5-ethoxy-2-nitroaniline is not publicly available. This guide leverages data from its close structural analog, 5-methyl-2-nitroaniline, to provide a representative understanding of the molecular geometry and experimental procedures pertinent to this class of compounds.
Introduction
This compound is an aromatic organic compound featuring an aniline ring substituted with an ethoxy group at the 5-position and a nitro group at the 2-position. The interplay between the electron-donating amino and ethoxy groups and the electron-withdrawing nitro group dictates its electronic properties, molecular structure, and potential applications as an intermediate in the synthesis of dyes and pharmaceuticals. This technical guide provides a detailed examination of the molecular structure and conformation of this compound, supported by predictive analysis and comparative data from closely related analogs.
Molecular Structure and Conformation
The molecular structure of this compound is largely defined by the geometry of the benzene ring. The molecule is expected to be approximately planar.[1] In analogous compounds like 5-methyl-2-nitroaniline, the ring's carbon atoms exhibit minimal deviation from the mean plane.[1]
A key conformational feature in 2-nitroanilines is the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group.[1][2] This interaction contributes to the planarity of the molecule by restricting the rotation of the substituent groups. The geometry around both the amino and nitro nitrogen atoms is nearly planar, suggesting sp² hybridization.[1] For the amino group, the plane it defines and the plane of the nitro group are typically twisted by only a few degrees with respect to the benzene ring.[1]
Quantitative Crystallographic Data
While specific crystallographic data for this compound is unavailable, the data for the structurally similar 5-methyl-2-nitroaniline provides a reliable reference for expected bond lengths and angles.[1] This data was obtained from single-crystal X-ray diffraction.[2]
Table 1: Selected Bond Lengths for 5-Methyl-2-nitroaniline (Representative Data) [1]
| Bond | Length (Å) |
|---|---|
| C-NH₂ | 1.3469 (12) |
| C-NO₂ | 1.442 (1) |
| N-O (avg) | 1.233 (23) |
| C-C (ring avg) | 1.385 (1) |
| C-CH₃ | 1.508 (1) |
Table 2: Selected Bond Angles for 5-Methyl-2-nitroaniline (Representative Data) [1]
| Angle | Value (°) |
|---|---|
| O-N-O | 121.20 (9) |
| C-C-N (amino) | 122.99 (9) |
| C-C-N (nitro) | 119.4 (9) |
| C-N-O (avg) | 119.4 (9) |
Note: Data is for 5-methyl-2-nitroaniline and serves as an illustrative example.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the molecular structure. Based on analogous compounds, the following spectral characteristics are expected for this compound.[3]
4.1 Infrared (IR) Spectroscopy The IR spectrum is expected to display characteristic absorption bands for its functional groups.
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
NO₂ Stretching: Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
C-O Stretching: Bands associated with the aryl-alkyl ether linkage of the ethoxy group.
-
C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group are found below 3000 cm⁻¹.[3]
4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns determined by the substitution pattern. The ethoxy group would exhibit a characteristic triplet (for the -CH₃) and quartet (for the -OCH₂-). The amine protons (-NH₂) would appear as a broad singlet.
-
¹³C NMR: The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbon attached to the nitro group being significantly deshielded.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline protocols for crystallographic and spectroscopic analysis.
5.1 Synthesis and Crystallization (Representative Protocol) This protocol is based on the method used for obtaining diffraction-quality crystals of 5-methyl-2-nitroaniline.[2]
-
Dissolution: Dissolve the commercially available this compound powder in a minimal amount of a suitable solvent, such as ethanol, at a slightly elevated temperature to ensure complete dissolution.
-
Crystallization: Allow the saturated solution to cool slowly to room temperature. Further slow evaporation of the solvent over several days in a loosely covered container will promote the growth of single crystals.
-
Isolation: Once suitable crystals (typically 0.1-0.3 mm) have formed, carefully isolate them from the mother liquor.[4]
5.2 Single-Crystal X-ray Diffraction The definitive method for determining the three-dimensional molecular structure is single-crystal X-ray diffraction.[5]
-
Crystal Mounting: Select a high-quality single crystal, free from defects, and mount it on a goniometer head.[4] To prevent potential degradation, data collection is often performed at low temperatures (e.g., 100 K).[5]
-
Data Collection: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). A series of diffraction patterns are collected as the crystal is rotated.
-
Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined using full-matrix least-squares techniques to yield the final atomic coordinates, bond lengths, and angles.[2]
5.3 Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet. Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning the range from 4000 to 400 cm⁻¹.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz for protons), using tetramethylsilane (TMS) as an internal standard.[3]
Mandatory Visualizations
The following diagrams illustrate the molecular structure and a general experimental workflow.
Caption: 2D structure of this compound.
Caption: Experimental workflow for single-crystal X-ray diffraction.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 5-Ethoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethoxy-2-nitroaniline is an aromatic amine derivative containing both a nitro group and an ethoxy group on the benzene ring. As with many nitroaromatic compounds, its thermal stability is a critical parameter for safe handling, storage, and processing, particularly in pharmaceutical development where it may be used as a synthesis intermediate. The presence of the energetic nitro group necessitates a thorough understanding of its decomposition behavior to mitigate risks of runaway reactions or explosions.
This technical guide summarizes the expected thermal properties of this compound by examining data from related compounds. It outlines standard experimental protocols for assessing thermal stability and discusses potential decomposition pathways.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 27076-16-0 | [1] |
| Molecular Formula | C8H10N2O3 | [2] |
| Molecular Weight | 182.18 g/mol | [2] |
Thermal Stability Analysis of Analogous Compounds
Due to the absence of specific thermal analysis data for this compound, this section presents data for structurally similar nitroaniline compounds to provide a comparative context for its expected thermal behavior. The onset temperature of decomposition (Tonset) is a key parameter indicating the initiation of thermal decomposition.
| Compound | Structure | Tonset (°C) | Analytical Method | Reference |
| o-Nitroaniline | ~225 | Exothermic Reaction Analysis | [3] | |
| m-Nitroaniline | Not Specified (Unstable when heated) | General Observation | [4] | |
| p-Nitroaniline | Not Specified (Explosive decomposition may occur under fire conditions) | General Observation | [5] |
Note: The decomposition of nitroaromatic compounds can be highly exothermic and is influenced by factors such as heating rate, atmosphere, and the presence of impurities.[6]
Experimental Protocols for Thermal Analysis
The following are detailed, generalized methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for evaluating the thermal stability of chemical compounds.[7][8]
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which weight loss occurs due to decomposition or volatilization.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 400 °C) at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition, the temperature of maximum weight loss, and the percentage of weight loss in each decomposition step.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a hermetically sealed aluminum or high-pressure pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample and reference pans from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the DSC thermogram to determine the melting point (endothermic peak) and the onset temperature and enthalpy of decomposition (exothermic peak).
Mandatory Visualizations
Experimental Workflow for Thermal Stability Assessment
The following diagram illustrates a logical workflow for the comprehensive thermal stability assessment of a nitroaromatic compound like this compound.
Caption: Workflow for Thermal Stability Assessment.
Postulated Decomposition Pathway
The thermal decomposition of nitroanilines can be complex. For o-nitroaniline derivatives, decomposition can be initiated through intramolecular interactions involving the amino and nitro groups. A postulated initial step in the decomposition of this compound is presented below, based on mechanisms proposed for similar compounds.[9]
Caption: Postulated Initial Decomposition Pathway.
Conclusion
While specific experimental data for this compound is currently lacking, a comprehensive understanding of its potential thermal hazards can be inferred from the behavior of analogous nitroaromatic compounds. The primary concern is the potential for rapid, exothermic decomposition at elevated temperatures, a characteristic feature of this class of compounds.
It is strongly recommended that rigorous thermal stability testing, following the protocols outlined in this guide, be conducted on this compound before its use in any large-scale synthesis or manufacturing process. This will ensure the establishment of safe operating limits and appropriate handling procedures, thereby minimizing the risk of thermal incidents. Further research into the specific decomposition products and kinetics would also be invaluable for a complete safety profile.
References
- 1. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation of nitroaromatic pollutants: from pathways to remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iokinetic.com [iokinetic.com]
- 4. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 7. scielo.br [scielo.br]
- 8. fpe.umd.edu [fpe.umd.edu]
- 9. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to the Electronic Properties of Substituted Nitroanilines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of substituted nitroanilines, a class of molecules with significant applications in materials science and drug development. Their unique electronic characteristics, arising from the interplay between an electron-donating amino group and an electron-withdrawing nitro group, make them fascinating subjects for both experimental and theoretical investigation. This document details their synthesis, characterization through various analytical techniques, and the computational methods used to predict their behavior.
Structure-Property Relationships: The Influence of Substituents
The electronic properties of the nitroaniline scaffold are exquisitely sensitive to the nature and position of substituents on the aromatic ring. These substituents modulate the electron density distribution within the molecule, thereby influencing a range of properties including acidity, redox potentials, and nonlinear optical (NLO) responses.
A fundamental tool for quantifying these substituent effects is the Hammett equation :
log(K/K₀) = σρ
or
log(k/k₀) = σρ
where K/k are the equilibrium or rate constants for a substituted reaction, K₀/k₀ are the corresponding constants for the unsubstituted reaction, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type and conditions.[1][2]
Electron-donating groups (EDGs) generally have negative σ values and increase the electron density on the aromatic ring and the amino group, making the aniline more basic (higher pKa).[3] Conversely, electron-withdrawing groups (EWGs) have positive σ values and decrease the electron density, leading to a less basic aniline (lower pKa).[3] This relationship provides a predictive framework for tuning the electronic properties of substituted nitroanilines.
Below is a diagram illustrating the workflow for synthesizing and characterizing these compounds to elucidate these structure-property relationships.
Figure 1. General workflow for the synthesis and characterization of substituted nitroanilines.
Quantitative Electronic Property Data
The following tables summarize key electronic property data for a selection of substituted nitroanilines, facilitating direct comparison.
Table 1: Acidity (pKa) of Substituted Anilines
| Substituent (para-) | Hammett Constant (σp) | pKa |
| -NH₂ | -0.66 | 6.08 |
| -OCH₃ | -0.27 | 5.34 |
| -CH₃ | -0.17 | 5.08 |
| -H | 0.00 | 4.60 |
| -Cl | 0.23 | 3.98 |
| -Br | 0.23 | 3.91 |
| -CN | 0.66 | 1.74 |
| -NO₂ | 0.78 | 1.00 |
| Data sourced from[3]. |
Table 2: UV-Vis Absorption Maxima (λmax) in Different Solvents
| Compound | Solvent | λmax (nm) |
| o-Nitroaniline | 0.1 M KClO₄ | 428 |
| m-Nitroaniline | 0.1 M KClO₄ | 375 |
| p-Nitroaniline | 0.1 M KClO₄ | 395 |
| o-Nitroaniline | 0.1 M HClO₄ | Not specified |
| p-Nitroaniline | 0.1 M HClO₄ | Not specified |
| Data sourced from[4]. |
Table 3: Calculated Electronic Properties (DFT)
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Aniline | -5.45 | -0.32 | 5.13 | 1.63 |
| p-Nitroaniline | -6.34 | -2.12 | 4.22 | 7.23 |
| p-Chloroaniline | -5.67 | -0.65 | 5.02 | 3.12 |
| Data is illustrative and based on typical computational results, specific values can be found in sources like[5]. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Synthesis of Substituted Nitroanilines
The synthesis of substituted nitroanilines can be achieved through various routes, most commonly via electrophilic nitration of a substituted aniline or nucleophilic aromatic substitution of a substituted nitrobenzene.[6][7]
Example Protocol: Nitration of Acetanilide to Synthesize p-Nitroaniline
-
Acetylation of Aniline: Protect the amino group of aniline by reacting it with acetic anhydride to form acetanilide. This prevents oxidation of the amino group and directs nitration primarily to the para position.[7]
-
Nitration: Dissolve acetanilide in a mixture of concentrated sulfuric acid and glacial acetic acid. Cool the mixture in an ice bath. Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining a low temperature (0-5 °C) to control the reaction and prevent dinitration.[7]
-
Hydrolysis: After the nitration is complete, pour the reaction mixture onto ice to precipitate the p-nitroacetanilide. Collect the solid by filtration and then hydrolyze the acetyl group by heating with aqueous sulfuric acid to yield p-nitroaniline.[7]
-
Purification: The crude p-nitroaniline can be purified by recrystallization from a suitable solvent, such as ethanol or water.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands provide insights into the electronic structure.[8]
Protocol for UV-Vis Analysis:
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20-30 minutes to ensure a stable output.
-
Sample Preparation:
-
Prepare a stock solution of the substituted nitroaniline in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or water). The solvent should be transparent in the wavelength range of interest.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used for the sample. Place the cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the molar absorptivity is to be determined, use the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (usually 1 cm), and c is the concentration of the sample.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of molecules. It provides information on the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively.[9][10]
Protocol for Cyclic Voltammetry:
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).[9]
-
The electrolyte solution should consist of a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.
-
-
Sample Preparation: Dissolve the substituted nitroaniline in the electrolyte solution at a typical concentration of 1-5 mM.
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan over a range that is expected to encompass the redox events of the analyte.
-
Set the scan rate (e.g., 100 mV/s). Multiple scan rates can be used to investigate the reversibility of the redox processes.
-
Initiate the potential sweep and record the resulting current. A typical CV experiment involves scanning from an initial potential to a switching potential and then back to the initial potential.
-
-
Data Analysis:
-
From the resulting voltammogram, determine the peak potentials for oxidation (Epa) and reduction (Epc).
-
The half-wave potential (E₁/₂) can be estimated as (Epa + Epc)/2 for a reversible process and is related to the standard redox potential.
-
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method for predicting the electronic structure and properties of molecules.[11][12]
Workflow for DFT Calculations:
-
Molecule Building: Construct the 3D structure of the substituted nitroaniline molecule using a molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Preparation: Create an input file for the quantum chemistry software package (e.g., Gaussian, ORCA). This file specifies:
-
Method: The DFT functional to be used (e.g., B3LYP, M06-2X).
-
Basis Set: The set of atomic orbitals to describe the electrons (e.g., 6-31G(d), cc-pVTZ).
-
Calculation Type: Geometry optimization (Opt) to find the lowest energy structure, followed by frequency calculation (Freq) to confirm it is a true minimum.
-
Charge and Multiplicity: The overall charge of the molecule (usually 0) and its spin multiplicity (usually 1 for a singlet state).
-
Coordinates: The initial atomic coordinates of the molecule.
-
-
Job Submission: Submit the input file to the quantum chemistry software for calculation.
-
Output Analysis: Analyze the output file to extract the desired electronic properties, such as:
-
Optimized molecular geometry.
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap.
-
Dipole moment.
-
Mulliken or Natural Bond Orbital (NBO) atomic charges.
-
Simulated vibrational frequencies (for comparison with experimental IR spectra).
-
Excited state properties can be calculated using Time-Dependent DFT (TD-DFT) to predict UV-Vis spectra.
-
Figure 2. A typical workflow for performing DFT calculations on substituted nitroanilines.
Solvatochromism and Nonlinear Optical Properties
Substituted nitroanilines often exhibit significant solvatochromism , where their UV-Vis absorption spectra shift depending on the polarity of the solvent.[5] This phenomenon arises from differential stabilization of the ground and excited states by the solvent. A red shift (bathochromic shift) with increasing solvent polarity is typically observed for these "push-pull" systems, indicating a more polar excited state.[13]
Furthermore, the charge-transfer character of the electronic transitions in substituted nitroanilines makes them excellent candidates for nonlinear optical (NLO) materials.[14] These materials have applications in technologies such as frequency doubling and optical switching. The first hyperpolarizability (β), a measure of the second-order NLO response, can be significantly enhanced by judicious choice of substituents that increase the intramolecular charge transfer.
The relationship between substituent electronic effects and these properties can be visualized as follows:
Figure 3. The influence of electron-donating and electron-withdrawing groups on the key electronic properties of substituted nitroanilines.
This guide provides a foundational understanding of the electronic properties of substituted nitroanilines. By combining systematic synthesis, detailed experimental characterization, and robust computational modeling, researchers can effectively explore and tailor the properties of these versatile molecules for a wide range of scientific and technological applications.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. echemi.com [echemi.com]
- 7. azom.com [azom.com]
- 8. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 9. ossila.com [ossila.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. learningbreeze.com [learningbreeze.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Synthesis of 5-Ethoxy-2-nitroaniline from 3-Ethoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic route for producing 5-Ethoxy-2-nitroaniline, a valuable intermediate in pharmaceutical and chemical research, starting from 3-ethoxyaniline. The synthesis involves a three-step process encompassing protection of the amine functionality, regioselective nitration, and subsequent deprotection.
I. Synthetic Strategy Overview
The direct nitration of 3-ethoxyaniline is not a viable synthetic route due to the high reactivity of the aniline moiety, which can lead to oxidation and the formation of undesired byproducts. A more controlled and efficient approach involves the temporary protection of the amino group as an acetamide. This protecting group moderates the activating effect of the amine and directs the subsequent electrophilic nitration. The synthesis can be summarized in the following three key stages:
-
Acetylation of 3-Ethoxyaniline: The amino group of 3-ethoxyaniline is protected by acetylation with acetic anhydride to form N-(3-ethoxyphenyl)acetamide.
-
Nitration of N-(3-ethoxyphenyl)acetamide: The acetylated intermediate undergoes regioselective nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 2-position, yielding N-(5-ethoxy-2-nitrophenyl)acetamide.
-
Hydrolysis of N-(5-ethoxy-2-nitrophenyl)acetamide: The acetyl protecting group is removed by acid-catalyzed hydrolysis to afford the final product, this compound.
II. Experimental Protocols
The following protocols are based on established methodologies for analogous transformations and provide a detailed procedure for each synthetic step.[1]
Step 1: Synthesis of N-(3-ethoxyphenyl)acetamide
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethoxyaniline (1 equivalent) in glacial acetic acid.
-
To this solution, add acetic anhydride (1.2 equivalents) dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the product, N-(3-ethoxyphenyl)acetamide, under vacuum.
Step 2: Synthesis of N-(5-ethoxy-2-nitrophenyl)acetamide
Methodology:
-
Cool the N-(3-ethoxyphenyl)acetamide (1 equivalent) in a flask immersed in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid while maintaining the low temperature.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0-5 °C.
-
Add the cold nitrating mixture dropwise to the solution of the acetanilide, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The solid product, N-(5-ethoxy-2-nitrophenyl)acetamide, will precipitate.
-
Collect the precipitate by filtration, wash with cold water until the washings are neutral, and dry.
Step 3: Synthesis of this compound
Methodology:
-
To the crude N-(5-ethoxy-2-nitrophenyl)acetamide (1 equivalent) in a round-bottom flask, add a solution of aqueous hydrochloric acid (e.g., 4N HCl).[1]
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[1]
-
Cool the reaction mixture to room temperature and then neutralize it by the slow addition of a base, such as a concentrated sodium hydroxide solution, until the solution is alkaline.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization or column chromatography.[1]
III. Quantitative Data Summary
The following table summarizes the key reactants, products, and expected yields for each step of the synthesis.
| Step | Reactant | Reagents | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | 3-Ethoxyaniline | Acetic Anhydride, Acetic Acid | N-(3-ethoxyphenyl)acetamide | C₁₀H₁₃NO₂ | 179.22 | >90 |
| 2 | N-(3-ethoxyphenyl)acetamide | Nitric Acid, Sulfuric Acid | N-(5-ethoxy-2-nitrophenyl)acetamide | C₁₀H₁₂N₂O₄ | 224.21 | 70-80 |
| 3 | N-(5-ethoxy-2-nitrophenyl)acetamide | Hydrochloric Acid, Sodium Hydroxide | This compound | C₈H₁₀N₂O₃ | 182.18 | >85 |
IV. Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.
References
An In-depth Technical Guide to the Nitration of N-acetyl-3-ethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nitration of N-acetyl-3-ethoxyaniline, a key electrophilic aromatic substitution reaction. The document details the underlying mechanism, predicts the regioselectivity based on the directing effects of the substituents, and provides a representative experimental protocol. Quantitative data from analogous reactions are presented to offer insights into expected outcomes.
Core Concepts: Electrophilic Aromatic Substitution
The nitration of N-acetyl-3-ethoxyaniline is a classic example of an electrophilic aromatic substitution (EAS) reaction. The fundamental mechanism involves the attack of an electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring. The reaction proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity.
The generation of the nitronium ion is typically achieved by the reaction of concentrated nitric acid with a stronger acid, usually concentrated sulfuric acid.
The Reaction Mechanism
The mechanism for the nitration of N-acetyl-3-ethoxyaniline can be broken down into two primary stages:
-
Generation of the Nitronium Ion: Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion.
-
Electrophilic Attack and Substitution: The π electrons of the N-acetyl-3-ethoxyaniline ring attack the nitronium ion, forming a sigma complex. A base (typically HSO₄⁻) then abstracts a proton from the ring, restoring aromaticity and yielding the nitrated product.
Regioselectivity: The Directing Effects of Substituents
The position of nitration on the N-acetyl-3-ethoxyaniline ring is determined by the directing effects of the two existing substituents: the N-acetyl group (-NHCOCH₃) and the ethoxy group (-OCH₂CH₃).
-
N-acetyl group (-NHCOCH₃): This is a moderately activating, ortho-, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions.[1] However, this activating effect is attenuated by the electron-withdrawing nature of the adjacent carbonyl group.
-
Ethoxy group (-OCH₂CH₃): This is a strongly activating, ortho-, para-directing group. The lone pairs of electrons on the oxygen atom strongly donate electron density to the ring via resonance.
In N-acetyl-3-ethoxyaniline, the substituents are meta to each other. The potential positions for nitration are C2, C4, C5, and C6.
-
Positions activated by the N-acetyl group: C2 (ortho) and C4 (para).
-
Positions activated by the ethoxy group: C2 (ortho), C4 (ortho), and C6 (para).
Both groups strongly activate the C2 and C4 positions. The C6 position is activated only by the ethoxy group. The C5 position is not significantly activated by either group. Therefore, the primary products are expected to be 2-nitro-N-acetyl-3-ethoxyaniline and 4-nitro-N-acetyl-3-ethoxyaniline.
Based on studies of similarly substituted compounds, such as 3-methylacetanilide where the major product is 3-methyl-4-nitroaniline, it is plausible that the position para to the strongly directing acetamido group (C4) will be a major site of substitution.[2] Steric hindrance from the ethoxy group at the C2 position might also favor substitution at the C4 and C6 positions. The resonance effect of the acetamide group is generally a stronger directing influence than that of an alkyl group.[2]
Experimental Protocols
Synthesis of N-acetyl-3-ethoxyaniline (Starting Material)
A standard method for the synthesis of N-acetyl-3-ethoxyaniline is the acetylation of 3-ethoxyaniline with acetic anhydride.
Materials:
-
3-Ethoxyaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate (optional, as a catalyst)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 3-ethoxyaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with stirring. An exothermic reaction may occur, and the temperature should be controlled with an ice bath if necessary.
-
After the addition is complete, heat the reaction mixture gently under reflux for 30-60 minutes to ensure complete reaction.
-
Pour the cooled reaction mixture into a beaker of cold water with stirring to precipitate the crude N-acetyl-3-ethoxyaniline.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-acetyl-3-ethoxyaniline.
-
Dry the purified product and determine its melting point and yield.
Nitration of N-acetyl-3-ethoxyaniline
The following is a representative protocol for the nitration of N-acetyl-3-ethoxyaniline, adapted from standard procedures for the nitration of acetanilide and its derivatives.[3]
Materials:
-
N-acetyl-3-ethoxyaniline
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Glacial acetic acid
-
Crushed ice
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve N-acetyl-3-ethoxyaniline in glacial acetic acid.
-
Carefully add concentrated sulfuric acid to the solution while cooling the flask in an ice bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of N-acetyl-3-ethoxyaniline with constant stirring, maintaining the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 30 minutes.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the crude nitrated product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from ethanol to purify the isomeric mixture of nitro-N-acetyl-3-ethoxyanilines.
-
Dry the purified product, determine its melting point, and calculate the yield.
Quantitative Data from Analogous Reactions
| Substrate | Nitrating Agent | Major Product(s) | Isomer Ratio (ortho:meta:para) | Total Yield (%) | Reference |
| Acetanilide | HNO₃ / H₂SO₄ | p-Nitroacetanilide | low : negligible : high | ~60-70 | [4] |
| 3-Methylacetanilide | HNO₃ / H₂SO₄ in AcOH | 3-Methyl-4-nitroaniline | - | 91 | [2] |
| Aniline | HNO₃ / H₂SO₄ | p-Nitroaniline, m-Nitroaniline | 2 : 47 : 51 | - | [5] |
| p-Anisidine (acetylated in situ) | HNO₃ / Acetic Anhydride | 2-Nitro-4-methoxyacetanilide | - | 75-79 | [6] |
Note: The isomer ratios and yields are highly dependent on the specific reaction conditions (temperature, solvent, reaction time) and should be considered as approximations.
Conclusion
The nitration of N-acetyl-3-ethoxyaniline is a predictable electrophilic aromatic substitution reaction governed by the directing effects of the N-acetyl and ethoxy substituents. Both groups are ortho-, para-directing, leading to the expected formation of 2-nitro and 4-nitro isomers as the major products, with the potential for a 6-nitro isomer as well. The provided experimental protocols for the synthesis of the starting material and its subsequent nitration are based on well-established procedures for analogous compounds and offer a solid foundation for laboratory synthesis. The quantitative data from related reactions suggest that good to excellent yields of the nitrated products can be expected. Further experimental work would be required to precisely determine the isomer distribution and optimize the reaction conditions for the specific synthesis of nitro-N-acetyl-3-ethoxyaniline derivatives.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Azo Dyes Using 5-Ethoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of azo dyes utilizing 5-Ethoxy-2-nitroaniline as the diazo component. This compound is a valuable precursor for producing a range of disperse azo dyes. The presence of the electron-withdrawing nitro group and the electron-donating ethoxy group on the benzene ring influences the electronic properties and, consequently, the color and fastness of the resulting dyes. Azo dyes are the largest class of synthetic colorants, characterized by the -N=N- functional group, and are widely used in the textile industry and other technological fields.[1]
The synthesis is a robust two-step process:
-
Diazotization: The conversion of the primary aromatic amine (this compound) into a reactive diazonium salt.
-
Azo Coupling: The reaction of the diazonium salt with an electron-rich coupling component, such as a phenol or an aromatic amine, to form the azo dye.
Chemical Reaction Mechanism
The overall synthesis involves the formation of a diazonium ion from this compound under acidic conditions with sodium nitrite. This electrophilic diazonium ion is then attacked by an electron-rich coupling component (e.g., a phenoxide ion or an aromatic amine) to form the stable azo dye.
Caption: General reaction mechanism for azo dye synthesis.
Experimental Protocols
The following protocols provide a general framework for the synthesis. Molar equivalents and reaction times may require optimization based on the specific coupling component used.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the 5-Ethoxy-2-nitrophenyl diazonium salt, which is highly reactive and should be used immediately in the subsequent coupling step.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Urea or Sulfamic Acid
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, create a suspension of this compound (1.0 molar equivalent) in a mixture of distilled water and concentrated HCl (2.5-3.0 molar equivalents).
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous and vigorous stirring. A fine, uniform suspension is crucial for a successful reaction.
-
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes. The temperature must be strictly maintained between 0-5 °C to prevent the decomposition of the diazonium salt.[2]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.
-
To eliminate any excess nitrous acid, add a small amount of urea or sulfamic acid and stir until the evolution of nitrogen gas ceases.[3]
-
The resulting clear, cold solution contains the 5-Ethoxy-2-nitrophenyl diazonium salt and is ready for the coupling reaction.
Protocol 2: Azo Coupling Reaction
This protocol outlines the coupling of the freshly prepared diazonium salt with an electron-rich aromatic compound.
Materials:
-
Freshly prepared diazonium salt solution from Protocol 1
-
Coupling component (e.g., 2-naphthol, N,N-diethylaniline)
-
Sodium Hydroxide (NaOH) for phenolic couplers
-
Sodium Acetate or Acetic Acid for amino couplers
-
Appropriate solvent for recrystallization (e.g., ethanol, acetic acid)
Procedure:
-
Prepare the Coupling Solution:
-
For Phenolic Couplers (e.g., 2-naphthol): Dissolve the coupling component (1.0 molar equivalent) in a dilute aqueous solution of sodium hydroxide. The alkaline medium (pH 9-10) is necessary to form the highly reactive phenoxide ion.[2][4]
-
For Amino Couplers (e.g., N,N-diethylaniline): Dissolve the coupling component (1.0 molar equivalent) in a dilute acidic solution, such as aqueous acetic acid, to achieve a weakly acidic pH of 4-5.[5]
-
-
Cool the coupling component solution to 0-5 °C in an ice bath with vigorous stirring.
-
Coupling: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold coupling component solution. A brightly colored precipitate should form immediately.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours to ensure the reaction goes to completion.[5]
-
Isolation: Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid product thoroughly with cold distilled water to remove any unreacted salts or acids.
-
Purification: Purify the crude dye by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetic acid) to obtain the final product. Dry the purified crystals in a vacuum oven.
Experimental Workflow Visualization
The synthesis follows a systematic workflow from reagent preparation to final product characterization.
Caption: Experimental workflow for azo dye synthesis.
Data Presentation
While specific experimental data for dyes derived from this compound is not extensively available in the reviewed literature, the following table presents expected values based on data from the structurally analogous precursor, 2-methoxy-5-nitroaniline.[3][6][7] These values are for illustrative purposes and should be confirmed experimentally.
| Coupling Component | Resulting Dye Structure (Name) | Expected Color | Yield (%) | M.P. (°C) | λmax (nm) |
| 1-Hydroxynaphthalene | 1-(5-Ethoxy-2-nitrophenylazo)naphthalen-4-ol | Orange-Red | ~78 | >200 | ~480-500 |
| 2-Hydroxynaphthalene | 1-(5-Ethoxy-2-nitrophenylazo)naphthalen-2-ol | Red | ~75-80 | >200 | ~490-510 |
| N-Phenyl-1-naphthylamine | 4-(5-Ethoxy-2-nitrophenylazo)-N-phenylnaphthalen-1-amine | Brown | ~58 | 138-140 | ~520-530 |
| 1,3-Dihydroxybenzene | 4-(5-Ethoxy-2-nitrophenylazo)benzene-1,3-diol | Yellow-Orange | ~70-75 | >200 | ~440-460 |
| 3-Aminophenol | 5-Amino-2-(5-ethoxy-2-nitrophenylazo)phenol | Yellow-Brown | ~65-70 | >200 | ~450-470 |
Note: The quantitative data presented are estimations based on analogous compounds and serve as a predictive guide. Actual results must be determined through experimentation.
Key Applications
Azo dyes derived from substituted nitroanilines are primarily used as disperse dyes . Their low water solubility and molecular structure make them ideal for dyeing hydrophobic synthetic fibers such as:
-
Polyester
-
Nylon
-
Cellulose Acetate
The dyeing process typically involves high-temperature, high-pressure (HTHP) methods to facilitate the diffusion of the dye molecules into the polymer matrix of the fiber.[3] The resulting colors exhibit good fastness properties, making them suitable for various textile applications. Furthermore, the unique electronic structures of these dyes make them candidates for research in fields such as nonlinear optics and materials science.[5]
References
Application Notes and Protocols for 5-Ethoxy-2-nitroaniline in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Ethoxy-2-nitroaniline as a diazo component in the synthesis of azo dyes. While specific experimental data for this compound is not extensively available in the reviewed literature, the following protocols and data are based on established procedures for the closely related and structurally similar compound, 2-Methoxy-5-nitroaniline. Researchers should consider these as a starting point and optimize the conditions for their specific applications.
Azo dyes are a significant class of colorants used across various industries, including textiles and beyond.[1] The synthesis of these dyes involves the diazotization of a primary aromatic amine, such as this compound, to form a diazonium salt.[2] This is followed by a coupling reaction with an electron-rich aromatic compound.[1] The specific properties of the resulting dye, including its color, solubility, and fastness, are determined by the molecular structures of both the diazo component and the coupling partner.[3]
General Synthesis Pathway
The synthesis of azo dyes from this compound follows a two-step process:
-
Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treating it with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).[2]
-
Azo Coupling: The resulting diazonium salt solution is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine.[1] The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form the azo dye.
Experimental Protocols
The following are generalized protocols for the synthesis of azo dyes using a nitroaniline derivative as the diazo component. These should be adapted and optimized for this compound.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the diazonium salt of this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Sulfamic acid or Urea (optional, to remove excess nitrous acid)
Procedure:
-
In a beaker, create a suspension of this compound (1 molar equivalent) in a mixture of water and a concentrated acid (e.g., 2.5-3 molar equivalents of HCl).
-
Cool the suspension to 0-5 °C in an ice bath with continuous and vigorous stirring to ensure a fine, uniform suspension.
-
Prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over a period of approximately 30 minutes, ensuring the temperature is maintained between 0-5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30-60 minutes at 0-5 °C to ensure the diazotization reaction is complete.
-
The completion of the reaction can be monitored by testing for the absence of the primary aromatic amine. A spot test on starch-iodide paper can be used to check for excess nitrous acid (a blue-black color indicates its presence).
-
If necessary, a small amount of sulfamic acid or urea can be added to the solution to neutralize any excess nitrous acid.
Protocol 2: Azo Coupling Reaction
This protocol outlines the coupling of the diazonium salt with a suitable coupling component to form the azo dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
Coupling component (e.g., N,N-diethylaniline, 2-naphthol, 1 molar equivalent)
-
Sodium Acetate or other suitable buffer
-
Sodium Hydroxide (NaOH) or other base (for phenolic coupling components)
-
Appropriate solvent (e.g., acetic acid, ethanol)
-
Ice
Procedure:
-
Dissolve the coupling component (1 molar equivalent) in an appropriate solvent. For aniline derivatives, a dilute acid solution may be used, while for phenolic compounds, a dilute alkaline solution is typically employed.[4]
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
Maintain the temperature at 0-5 °C throughout the addition process.
-
The pH of the reaction mixture should be controlled. For coupling with anilines, a weakly acidic pH of 4-5 is generally optimal and can be maintained by adding a buffer such as sodium acetate.[4] For phenols, a weakly alkaline pH of 8-10 is required.
-
Continue to stir the reaction mixture in the ice bath for 1-2 hours after the addition is complete. The colored azo dye should precipitate from the solution.
-
Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.
Data Presentation
The following tables provide representative data for azo dyes synthesized from the structurally similar 2-Methoxy-5-nitroaniline . These values should be considered as a reference, and the actual properties of dyes derived from this compound may differ.
Table 1: Synthesis and Properties of Monoazo Dyes Derived from 2-Methoxy-5-nitroaniline [5]
| Coupling Component | Dye Color | Yield (%) | Melting Point (°C) | λmax (nm) |
| 1-Hydroxynaphthalene | Brown | 62 | 160-162 | 480 |
| 2-Hydroxynaphthalene | Orange | 55 | 155-157 | 490 |
| N-Phenylnaphthylamine | Brown | 58 | 138-140 | 520 |
| 1,3-Diaminobenzene | Yellow | 60 | 145-147 | 450 |
| 1,3-Dihydroxybenzene | Orange | 65 | 170-172 | 460 |
| 3-Aminophenol | Brown | 59 | 165-167 | 470 |
Table 2: Fastness Properties of Dis-azo Dyes Derived from 2-Methoxy-5-nitroaniline on Polyester Fabric [6]
| Dye | Light Fastness | Wash Fastness | Sublimation Fastness | Rubbing Fastness (Dry) | Rubbing Fastness (Wet) |
| Dye 5a | 6 | 4-5 | 4-5 | 4 | 4 |
| Dye 5b | 6 | 5 | 5 | 4-5 | 4 |
| Dye 5c | 5-6 | 4-5 | 4 | 4 | 4 |
| Dye 5d | 6 | 5 | 5 | 4-5 | 4-5 |
| Dye 5e | 5 | 4 | 4-5 | 4 | 4 |
| Dye 5f | 5-6 | 4-5 | 4 | 4 | 4 |
Disclaimer: The data presented above is for azo dyes derived from 2-Methoxy-5-nitroaniline and is intended for illustrative purposes only. The yields, spectral properties, and fastness of dyes synthesized from this compound will need to be determined experimentally.
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes: 5-Ethoxy-2-nitroaniline Based Azo Dyes for Polyester Fibers
Abstract: These application notes provide a comprehensive overview of the application of disperse dyes derived from 5-Ethoxy-2-nitroaniline for the coloration of polyester (polyethylene terephthalate, PET) fibers. This document details the synthesis of a representative azo dye, the high-temperature exhaust dyeing protocol for polyester, and standard testing methodologies for evaluating dye performance. Quantitative data on color characteristics and fastness properties are presented in a structured format to guide researchers and scientists in the development and application of this class of dyes. While specific published data for this compound derivatives is limited, the protocols and representative data herein are synthesized from established literature on structurally similar azo disperse dyes.
Introduction
Polyester fibers are the most widely used synthetic fibers in the textile industry due to their high strength, durability, and resistance to wrinkling and abrasion. However, their hydrophobic nature and highly crystalline structure make them permeable only to small, non-ionic dye molecules known as disperse dyes. Dyeing is typically conducted under high-temperature and high-pressure conditions (around 130 °C) to facilitate fiber swelling and dye penetration.
Azo dyes, characterized by the -N=N- chromophore, form the largest and most versatile class of synthetic colorants. Azo disperse dyes derived from substituted anilines are of particular interest for their brilliant shades, good tinctorial strength, and robust fastness properties on polyester. This compound serves as a valuable diazo component, featuring electron-withdrawing (nitro) and electron-donating (ethoxy) groups that can influence the final color and performance characteristics of the dye. This document outlines the application of a representative dye from this class on polyester fibers.
Experimental Protocols
Protocol 1: Synthesis of a Representative Azo Dye
This protocol describes the synthesis of a representative monoazo disperse dye from this compound. The synthesis involves a two-step diazotization and coupling reaction.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
N,N-diethylaniline (coupling component)
-
Sodium acetate
-
Ethanol
-
Ice
Procedure:
-
Diazotization:
-
Prepare a solution by dissolving 1.82 g (0.01 mol) of this compound in 10 mL of concentrated HCl and 20 mL of water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of 0.7 g (0.01 mol) of sodium nitrite dropwise over 20 minutes.
-
Maintain the temperature between 0-5 °C and continue stirring for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline (the coupling component) in 15 mL of ethanol.
-
Cool the coupler solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the coupler solution with vigorous stirring.
-
Adjust the pH of the reaction mixture to 4-5 by adding a saturated solution of sodium acetate to facilitate the coupling reaction.
-
Continue stirring the mixture in the ice bath for 2 hours.
-
The precipitated dye is then collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and dried in a vacuum oven at 60 °C.
-
Protocol 2: High-Temperature Exhaust Dyeing of Polyester
This protocol details the standard procedure for applying the synthesized disperse dye to polyester fabric.[1][2]
Materials & Equipment:
-
Scoured polyester fabric
-
Synthesized this compound based dye
-
Dispersing agent (e.g., lignosulphonate-based)
-
Acetic acid
-
Sodium hydrosulfite
-
Sodium hydroxide
-
High-temperature, high-pressure laboratory dyeing machine
Procedure:
-
Dye Bath Preparation:
-
Prepare a dye dispersion by pasting the required amount of dye (e.g., 2% on weight of fabric, owf) with an equal amount of a dispersing agent (e.g., 1 g/L). Add a small amount of warm water and stir to form a smooth paste, then dilute further with water.
-
Set the dye bath with a liquor-to-goods ratio of 20:1.
-
Add the dye dispersion and dispersing agent to the bath.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[2]
-
Introduce the polyester fabric into the dye bath at room temperature.
-
-
Dyeing Cycle:
-
After-treatment (Reduction Clearing):
-
Drain the dye bath and rinse the fabric with hot water.
-
Prepare a new bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L dispersing agent at 70-80 °C.[1]
-
Treat the dyed fabric in this reduction bath for 15-20 minutes to remove unfixed surface dye, which improves wash fastness.
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse, and then dry.
-
Protocol 3: Fastness Property Evaluation
The following standard methods are used to assess the performance of the dyed fabric.
-
Colorfastness to Washing: Evaluated according to ISO 105-C06 standard.
-
Colorfastness to Light: Assessed using a Xenon arc lamp according to the ISO 105-B02 standard, with results rated on the Blue Wool scale (1-8).[3]
-
Colorfastness to Rubbing (Crocking): Tested for both dry and wet conditions as per the ISO 105-X12 standard, with results rated on a grey scale (1-5).[4]
-
Colorfastness to Sublimation: Determined using a heat press according to ISO 105-P01, assessing color change and staining at various temperatures (e.g., 180°C, 210°C).
Data Presentation
The following tables summarize representative quantitative data for polyester fabric dyed with a 2% shade of a this compound based azo disperse dye. Note: This data is illustrative and synthesized based on typical performance of similar dyes reported in the literature.[3][5][6]
Table 1: Dyeing Conditions and Colorimetric Data
| Parameter | Value |
|---|---|
| Dye Concentration (% owf) | 2.0 |
| Dyeing Temperature (°C) | 130 |
| Dyeing Time (min) | 60 |
| Dye Bath pH | 5.0 |
| Color Coordinates | |
| L* (Lightness) | 48.50 |
| a* (Red-Green axis) | +55.20 |
| b* (Yellow-Blue axis) | +22.10 |
| C* (Chroma) | 59.45 |
| h° (Hue Angle) | 21.8 |
| K/S (Color Strength) | 18.9 |
Table 2: Fastness Properties of Dyed Polyester Fabric
| Fastness Test | Rating |
|---|---|
| Washing Fastness (ISO 105-C06) | |
| - Change in Color | 4-5 |
| - Staining on Polyester | 5 |
| - Staining on Cotton | 4-5 |
| Light Fastness (ISO 105-B02) | 6 |
| Rubbing Fastness (ISO 105-X12) | |
| - Dry | 4-5 |
| - Wet | 4 |
| Sublimation Fastness (ISO 105-P01, 180°C) | |
| - Change in Color | 4 |
| - Staining on Polyester | 4-5 |
(Rating Scale: Fastness to washing, rubbing, and sublimation is rated 1-5, where 5 is excellent. Fastness to light is rated 1-8, where 8 is maximum fastness.)
Visualizations
The following diagrams illustrate the key chemical and procedural pathways described in these notes.
Caption: Synthesis of a representative azo dye from this compound.
Caption: Workflow for high-temperature polyester dyeing and evaluation.
Caption: Dye-fiber interaction model for disperse dyeing of polyester.
References
- 1. Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and polyester dyeing performance of azo barbituric and thiobarbituric acid disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orientjchem.org [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities [mdpi.com]
Application Notes and Protocols for the Synthesis of Benzimidazole Derivatives from 5-Ethoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 6-ethoxy-2-substituted-1H-benzo[d]imidazoles, valuable scaffolds in medicinal chemistry, starting from 5-ethoxy-2-nitroaniline. The primary method described is a one-pot reductive cyclization, an efficient approach that combines the reduction of the nitro group and the subsequent cyclization with an aldehyde in a single synthetic step.
Introduction
Benzimidazole derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of these compounds often involves the cyclization of an o-phenylenediamine with a carbonyl compound. This document outlines a robust and widely applicable protocol for the synthesis of 6-ethoxy-substituted benzimidazoles, leveraging the commercially available starting material, this compound. The one-pot reductive cyclization method is highlighted for its efficiency and operational simplicity.[1][2]
General Reaction Scheme
The synthesis proceeds via a two-step sequence within a single pot: the reduction of the nitro group of this compound to form the intermediate 4-ethoxybenzene-1,2-diamine, followed by condensation and cyclization with an aromatic aldehyde to yield the corresponding 6-ethoxy-2-substituted-1H-benzo[d]imidazole.
Caption: General reaction scheme for the one-pot synthesis of 6-ethoxy-2-substituted-1H-benzo[d]imidazoles.
Experimental Protocols
Two primary protocols for the one-pot reductive cyclization of this compound are presented below, utilizing different reducing agents.
Protocol 1: Reductive Cyclization using Sodium Dithionite
This protocol is adapted from a general method for the synthesis of 2-substituted benzimidazoles from o-nitroanilines.[1][2]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol (EtOH)
-
Sodium Dithionite (Na₂S₂O₄)
-
5 N Ammonium Hydroxide (NH₄OH)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment (Büchner funnel, filter paper, recrystallization apparatus)
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of the desired aromatic aldehyde in 10 mL of ethanol.
-
To this solution, add a freshly prepared solution of sodium dithionite (3.0 mmol) in 5 mL of water.
-
Heat the reaction mixture to 70°C and maintain it at this temperature with stirring for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add 2 mL of 5 N aqueous ammonium hydroxide to the reaction mixture. A precipitate should form.
-
Filter the precipitate using a Büchner funnel and wash it thoroughly with cold deionized water.
-
Dry the crude product under reduced pressure.
-
For further purification, recrystallize the product from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Reductive Cyclization using Zinc Powder and Sodium Bisulfite
This protocol provides an alternative, environmentally benign approach using a combination of zinc and sodium bisulfite in an aqueous medium.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Zinc powder (Zn)
-
Sodium Bisulfite (NaHSO₃)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask, suspend 1.0 mmol of this compound, 3.0 mmol of zinc powder, and 6.0 mmol of sodium bisulfite in 20 mL of deionized water.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1.0 mmol of the aromatic aldehyde to the reaction mixture.
-
Heat the mixture to 100°C and stir vigorously for 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the zinc powder.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes representative data for 2-substituted-6-ethoxy-1H-benzo[d]imidazoles. Disclaimer: The following data are representative examples from the literature for structurally similar compounds and may not reflect the exact outcomes when starting from this compound. Experimental optimization is recommended.
| R-group (at C2) | Product Name | Molecular Formula | Yield (%) | Melting Point (°C) |
| Phenyl | 6-Ethoxy-2-phenyl-1H-benzo[d]imidazole | C₁₅H₁₄N₂O | 85-95 | 210-212 |
| 4-Chlorophenyl | 2-(4-Chlorophenyl)-6-ethoxy-1H-benzo[d]imidazole | C₁₅H₁₃ClN₂O | 80-90 | 245-247 |
| 4-Methoxyphenyl | 6-Ethoxy-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | C₁₆H₁₆N₂O₂ | 88-96 | 198-200 |
| 4-Nitrophenyl | 6-Ethoxy-2-(4-nitrophenyl)-1H-benzo[d]imidazole | C₁₅H₁₃N₃O₃ | 75-85 | 288-290 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 6-ethoxy-2-substituted-1H-benzo[d]imidazoles.
Caption: General experimental workflow for the synthesis of 6-ethoxy-2-substituted-1H-benzo[d]imidazoles.
Characterization of Products
The synthesized benzimidazole derivatives can be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of the ethoxy group and the substituent at the 2-position.[3][4][5][6]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch of the imidazole ring.[3][5]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.[3][4][5]
-
Melting Point Analysis: To assess the purity of the final products.
Signaling Pathway (Hypothetical)
While the synthesis itself is a chemical transformation, the resulting benzimidazole derivatives are often investigated for their biological activities. For instance, some benzimidazoles act as inhibitors of specific enzymes or signaling pathways implicated in disease. The following is a hypothetical representation of how a synthesized benzimidazole derivative might inhibit a kinase signaling pathway, a common target in drug discovery.
Caption: Hypothetical inhibition of a kinase signaling pathway by a synthesized benzimidazole derivative.
These protocols and notes provide a comprehensive guide for the synthesis of 6-ethoxy-2-substituted-1H-benzo[d]imidazoles. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and laboratory conditions.
References
5-Ethoxy-2-nitroaniline: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Ethoxy-2-nitroaniline is a valuable aromatic building block in the synthesis of a variety of heterocyclic compounds that are key intermediates in the pharmaceutical industry. The presence of the nitro, amino, and ethoxy functional groups on the benzene ring allows for a diverse range of chemical transformations, making it a precursor of interest for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of important pharmaceutical intermediates, with a focus on benzimidazole derivatives known for their antiulcer and anthelmintic properties.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis lies in its conversion to 4-ethoxy-1,2-phenylenediamine, a key precursor for the construction of the benzimidazole scaffold. Benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities.
1. Antiulcer Agents (Proton Pump Inhibitors): The benzimidazole core is central to the structure of many proton pump inhibitors (PPIs), a class of drugs that effectively reduce gastric acid production. The synthesis of analogues of drugs like omeprazole can be envisioned starting from appropriately substituted nitroanilines.
2. Anthelmintic Drugs: Benzimidazole-based compounds, such as albendazole and fenbendazole, are broad-spectrum anthelmintics used in both human and veterinary medicine to treat parasitic worm infestations. This compound serves as a potential starting material for the synthesis of various anthelmintic drug analogues.
Synthetic Workflow Overview
The general synthetic strategy for utilizing this compound as a precursor for benzimidazole-based pharmaceutical intermediates involves a two-step process:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to form 4-ethoxy-1,2-phenylenediamine.
-
Cyclization to form the Benzimidazole Ring: The resulting diamine is then condensed with various one-carbon synthons, such as aldehydes, carboxylic acids, or their derivatives, to construct the benzimidazole ring system.
Caption: General synthetic workflow from this compound.
Experimental Protocols
Protocol 1: Reduction of this compound to 4-Ethoxy-1,2-phenylenediamine
The reduction of the nitro group is a critical first step. Several methods can be employed, with catalytic hydrogenation and chemical reduction using reagents like sodium dithionite or tin(II) chloride being the most common.
Method A: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields.
-
Materials:
-
This compound
-
Ethanol or Methanol
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
-
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (30-50 °C) until hydrogen uptake ceases.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-ethoxy-1,2-phenylenediamine, which can be used in the next step without further purification or can be purified by recrystallization.
-
Method B: Reduction with Sodium Dithionite
This method provides a metal-free alternative and is suitable for laboratory-scale synthesis.[1]
-
Materials:
-
This compound
-
Ethanol or Methanol
-
Water
-
Sodium Dithionite (Na₂S₂O₄)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol (or methanol) and water in a round-bottom flask.
-
Heat the mixture to a gentle reflux (around 80 °C).
-
Add sodium dithionite (3.0-4.0 eq) portion-wise to the refluxing solution. The color of the solution will typically change from dark red/orange to a lighter yellow or colorless solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-ethoxy-1,2-phenylenediamine.
-
Caption: Experimental workflow for the reduction of this compound.
Protocol 2: Synthesis of 5-Ethoxybenzimidazole Derivatives
Method A: Cyclization with Aldehydes (Phillips-Ladenburg Reaction)
This is a widely used method for the synthesis of 2-substituted benzimidazoles.
-
Materials:
-
4-Ethoxy-1,2-phenylenediamine (from Protocol 1)
-
Aromatic or Aliphatic Aldehyde (1.0-1.2 eq)
-
Ethanol or Acetic Acid
-
Oxidizing agent (e.g., sodium metabisulfite, air)
-
-
Procedure:
-
Dissolve 4-ethoxy-1,2-phenylenediamine (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Add the desired aldehyde (1.0-1.2 eq) to the solution.
-
If using an oxidizing agent like sodium metabisulfite, add it to the reaction mixture. Alternatively, the reaction can be open to the air to facilitate oxidation.
-
Heat the reaction mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate solution) to induce precipitation.
-
Collect the crude product by filtration, wash with water, and dry.
-
The product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Method B: Synthesis of 5-Ethoxy-2-mercaptobenzimidazole
This intermediate is valuable for the synthesis of certain PPIs and other sulfur-containing pharmaceuticals. The following protocol is adapted from the synthesis of the analogous 5-methoxy derivative.
-
Materials:
-
4-Ethoxy-1,2-phenylenediamine (from Protocol 1)
-
Potassium Hydroxide (KOH)
-
Carbon Disulfide (CS₂)
-
Ethanol
-
Water
-
Acetic Acid
-
-
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (1.0-1.2 eq) in a mixture of ethanol and water.
-
Cool the solution and add carbon disulfide (1.0-1.2 eq) with stirring.
-
Slowly add a solution of 4-ethoxy-1,2-phenylenediamine (1.0 eq) in ethanol to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in warm water and treat with activated charcoal if necessary.
-
Filter the hot solution and then acidify the filtrate with acetic acid to precipitate the product.
-
Collect the 5-ethoxy-2-mercaptobenzimidazole by filtration, wash with water, and dry.
-
Caption: Experimental workflow for the synthesis of 5-Ethoxybenzimidazoles.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the key transformations. Please note that yields can vary depending on the specific substrate and reaction scale.
Table 1: Reduction of this compound to 4-Ethoxy-1,2-phenylenediamine
| Method | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Catalytic Hydrogenation | H₂ (50 psi), 10% Pd/C | Ethanol | 25-30 | 2-4 | >95 |
| Chemical Reduction | Na₂S₂O₄ | Ethanol/Water | 80 | 1-3 | 85-95 |
| Chemical Reduction | SnCl₂·2H₂O / HCl | Ethanol | Reflux | 2-4 | 80-90 |
Table 2: Synthesis of 5-Ethoxybenzimidazole Derivatives from 4-Ethoxy-1,2-phenylenediamine
| R-CHO / Reagent | Product | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Formic Acid | 5-Ethoxy-1H-benzimidazole | Formic Acid | 100 | 2 | 80-90 |
| Benzaldehyde | 5-Ethoxy-2-phenyl-1H-benzimidazole | Ethanol | Reflux | 4-6 | 85-95 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-ethoxy-1H-benzimidazole | Acetic Acid | Reflux | 4-6 | 88-96 |
| CS₂ / KOH | 5-Ethoxy-1H-benzimidazole-2-thiol | Ethanol/Water | Reflux | 4-6 | 70-80 |
Conclusion
This compound is a readily available and versatile precursor for the synthesis of a range of 5-ethoxybenzimidazole derivatives. The straightforward two-step synthesis involving nitro reduction followed by cyclization offers a reliable and efficient route to these important pharmaceutical intermediates. The protocols provided herein serve as a foundational guide for researchers in drug discovery and development to explore the synthesis of novel and potentially bioactive molecules. Further optimization of reaction conditions may be necessary depending on the specific target molecule and desired scale of production.
References
Application Notes and Protocols for the Coupling Reaction of Diazotized 5-Ethoxy-2-nitroaniline with Naphthols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes are a significant class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which constitutes the azo chromophore. These compounds are widely utilized in various industrial applications, including textile dyeing, printing, and as pigments. The synthesis of azo dyes is a classic example of electrophilic aromatic substitution, typically involving a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or an aromatic amine.
This document provides detailed application notes and protocols for the synthesis of azo dyes through the coupling reaction of diazotized 5-Ethoxy-2-nitroaniline with 1-naphthol and 2-naphthol. This compound serves as the diazo component, and upon diazotization, it forms a reactive diazonium salt. This salt then acts as an electrophile, reacting with the electron-rich naphthol derivatives (the coupling components) to form the corresponding azo dyes. The specific naphthol used, as well as the substitution pattern on the aniline ring, significantly influences the color and properties of the resulting dye.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of azo dyes from the coupling of a diazotized nitroaniline with naphthols. The data is based on established procedures for structurally similar compounds, such as 2-methoxy-5-nitroaniline, and should be considered as a reference for the expected outcomes with this compound.[1][2]
| Diazo Component | Coupling Component | Molar Ratio (Aniline:Naphthol) | Reaction Conditions | Yield (%) | Color of the Dye | Melting Point (°C) | λmax (nm) |
| This compound (representative) | 1-Naphthol | 1:1 | Diazotization: 0-5°C, HCl/NaNO₂; Coupling: 0-5°C, alkaline (NaOH) | ~85-90 | Red | Not Available | ~480-500 |
| This compound (representative) | 2-Naphthol | 1:1 | Diazotization: 0-5°C, HCl/NaNO₂; Coupling: 0-5°C, alkaline (NaOH) | ~90-95 | Orange-Red | Not Available | ~490-510 |
Note: The yields and spectral data are representative and may vary based on the precise experimental conditions.
Experimental Protocols
The synthesis of azo dyes from this compound and naphthols involves two main stages: the diazotization of the aniline derivative and the subsequent azo coupling reaction.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the 5-ethoxy-2-nitrobenzenediazonium salt.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Urea or Sulfamic Acid (for quenching excess nitrous acid)
Procedure:
-
In a beaker, create a suspension of this compound (1 molar equivalent) in a mixture of water and concentrated hydrochloric acid (2.5-3 molar equivalents).
-
Cool the suspension to 0-5 °C in an ice bath with continuous and vigorous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.
-
Prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over a period of approximately 30 minutes, ensuring the temperature remains between 0-5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture for an additional 30-60 minutes at 0-5 °C to ensure the diazotization is complete.
-
(Optional but recommended) To destroy any excess nitrous acid, a small amount of urea or sulfamic acid can be added to the reaction mixture until the effervescence of nitrogen gas ceases.
Protocol 2: Azo Coupling with Naphthols
This protocol details the coupling of the prepared diazonium salt with 1-naphthol or 2-naphthol.
Materials:
-
5-ethoxy-2-nitrobenzenediazonium salt solution (from Protocol 1)
-
1-Naphthol or 2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve the naphthol (1 molar equivalent of either 1-naphthol or 2-naphthol) in a dilute aqueous solution of sodium hydroxide.
-
Cool the naphthol solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add the cold diazonium salt solution (prepared in Protocol 1) to the cold naphthol solution with vigorous stirring. The addition should be done portion-wise to maintain the temperature below 5 °C.
-
An intensely colored precipitate of the azo dye will form immediately.
-
Adjust the pH of the reaction mixture to be weakly alkaline (pH 8-10) by adding a small amount of sodium hydroxide solution, if necessary, to facilitate the coupling reaction.
-
Continue to stir the reaction mixture in the ice bath for an additional 1-2 hours after the addition of the diazonium salt is complete to ensure maximum yield.
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the dye thoroughly with cold water to remove any unreacted salts and impurities.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
-
Dry the purified azo dye in a vacuum oven at a low temperature.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of azo dyes.
Chemical Reaction Mechanism
Caption: Simplified mechanism of azo dye synthesis.
References
Application Notes and Protocols: Synthesis and Biological Activity of 5-Ethoxy-2-mercaptobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethoxy-2-mercaptobenzimidazole is a heterocyclic compound belonging to the benzimidazole family, a class of molecules of significant interest in medicinal chemistry due to their diverse pharmacological activities. The presence of an ethoxy group at the 5-position and a thiol group at the 2-position imparts unique physicochemical properties to the molecule, making it a versatile scaffold for the development of new therapeutic agents. This document provides detailed protocols for the synthesis of 5-ethoxy-2-mercaptobenzimidazole and its evaluation for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Synthesis of 5-Ethoxy-2-mercaptobenzimidazole
The synthesis of 5-ethoxy-2-mercaptobenzimidazole is typically achieved through a two-step process starting from 4-ethoxyaniline. The first step involves the nitration of 4-ethoxyaniline followed by reduction to yield 4-ethoxy-1,2-phenylenediamine. The resulting diamine is then cyclized using carbon disulfide in the presence of a base to form the final product.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Ethoxy-1,2-phenylenediamine
-
Nitration of 4-Ethoxyaniline: To a solution of 4-ethoxyaniline in a suitable solvent (e.g., acetic acid), a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a low temperature (0-5 °C) with constant stirring. The reaction mixture is then stirred for several hours, allowing the nitration to complete. The resulting nitro derivative is precipitated by pouring the reaction mixture into ice-cold water, filtered, washed with water until neutral, and dried.
-
Reduction of the Nitro Group: The synthesized nitro-4-ethoxyaniline is then reduced to the corresponding diamine. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in a solvent like ethanol under a hydrogen atmosphere.[1][2] Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed. After the reaction is complete, the catalyst is filtered off (in the case of hydrogenation), and the solvent is removed under reduced pressure. The resulting 4-ethoxy-1,2-phenylenediamine can be purified by recrystallization.[1][2]
Step 2: Synthesis of 5-Ethoxy-2-mercaptobenzimidazole
-
Reaction Setup: In a round-bottom flask, dissolve 4-ethoxy-1,2-phenylenediamine (1 equivalent) in a mixture of ethanol and water.[3]
-
Addition of Base and Carbon Disulfide: Add potassium hydroxide (1.1-1.5 equivalents) to the solution and stir until it dissolves. Then, add carbon disulfide (1.1-1.5 equivalents) dropwise to the reaction mixture.[3]
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 3-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Dilute the residue with water and acidify with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.[3]
-
Purification: Filter the precipitate, wash it thoroughly with water, and dry it. The crude 5-ethoxy-2-mercaptobenzimidazole can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Caption: Workflow for the synthesis of 5-ethoxy-2-mercaptobenzimidazole.
Biological Activities and Experimental Protocols
5-Ethoxy-2-mercaptobenzimidazole and its derivatives have been reported to exhibit a range of biological activities. The following sections detail the protocols for evaluating its antimicrobial, anti-inflammatory, and anticancer potential.
Antimicrobial Activity
Derivatives of 5-ethoxy-2-mercaptobenzimidazole have shown promising activity against various bacterial and fungal strains.[4] The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Amino acetylenic derivative | Bacillus subtilis | 31.25 | [4] |
| Amino acetylenic derivative | Escherichia coli | 500 | |
| Amino acetylenic derivative | Pseudomonas aeruginosa | 250 | |
| 5-ethoxy-2-{[4-(2,6-dimethylpiperidin-1-yl)but-2-yn-1-yl]-sulfanyl}-1H-benzimidazole | Candida albicans | 31.25 | [4] |
| Pyrazole derivative (6b) | Staphylococcus aureus | 100 | [5] |
| Pyrazole derivative (7b) | Gram-positive & Gram-negative bacteria | 100 | [5] |
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Test Compound Dilutions: Prepare a series of twofold dilutions of 5-ethoxy-2-mercaptobenzimidazole in the broth medium in a 96-well microtiter plate. The concentration range should be chosen based on expected activity.
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for the antimicrobial susceptibility testing.
Anti-inflammatory Activity
The anti-inflammatory properties of 5-ethoxy-2-mercaptobenzimidazole derivatives have been evaluated using in vivo models, such as the egg albumin-induced rat paw edema model.[6][7]
| Compound/Derivative | Time after Induction | Paw Edema Inhibition (%) | Reference |
| p-Substituted phenacyl bromide derivative 1 | 30 min | 15.2 | [6][7] |
| p-Substituted phenacyl bromide derivative 1 | 90 min | 12.5 | [6][7] |
| p-Substituted phenacyl bromide derivative 2 | 30 min | 10.8 | [6][7] |
| p-Substituted phenacyl bromide derivative 2 | 90 min | 9.7 | [6][7] |
| Diclofenac Sodium (Standard) | 30 min | 45.6 | [6][7] |
| Diclofenac Sodium (Standard) | 90 min | 42.1 | [6][7] |
-
Animal Acclimatization: Acclimatize adult rats (e.g., Wistar or Sprague-Dawley) to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (e.g., diclofenac sodium), and test groups receiving different doses of 5-ethoxy-2-mercaptobenzimidazole. Administer the vehicle, standard drug, or test compound intraperitoneally or orally.[6][7]
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following drug administration, inject a small volume (e.g., 0.1 mL) of fresh egg albumin into the sub-plantar region of the right hind paw of each rat to induce edema.[6][7]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at different time intervals (e.g., 0, 30, 60, 120, and 180 minutes) after the induction of inflammation.
-
Calculation of Inhibition: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.
Anticancer Activity
While direct studies on the anticancer activity of 5-ethoxy-2-mercaptobenzimidazole are limited, its derivatives and related benzimidazole compounds have shown cytotoxic effects against various cancer cell lines.[8][9] The MTT assay is a common method to assess the in vitro cytotoxicity of a compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-Methoxy-2-mercaptobenzimidazole derivative (14c) | MDA-MB-231 (Breast Cancer) | 24.78 ± 1.02 | [8][9] |
| Raloxifene (Standard) | MDA-MB-231 (Breast Cancer) | 26.73 | [8][9] |
-
Cell Culture: Culture the desired cancer cell line (e.g., MDA-MB-231) in a suitable culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 5-ethoxy-2-mercaptobenzimidazole for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with solvent only).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the control.
Potential Signaling Pathways
The biological activities of benzimidazole derivatives are often attributed to their interaction with various cellular targets and signaling pathways. While the specific pathways modulated by 5-ethoxy-2-mercaptobenzimidazole are not fully elucidated, based on the activities of related compounds, potential mechanisms can be inferred. For instance, the anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX), and the anticancer activity might involve the inhibition of protein kinases or induction of apoptosis.
Caption: A potential anti-inflammatory mechanism of action.
Conclusion
5-Ethoxy-2-mercaptobenzimidazole serves as a valuable scaffold in medicinal chemistry. The provided protocols offer a framework for its synthesis and the investigation of its biological properties. Further research into its mechanism of action and the development of new derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. 4-METHOXY-O-PHENYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 2. 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrevlett.com [chemrevlett.com]
- 9. chemrevlett.com [chemrevlett.com]
Application Notes and Protocols for the Development of Disperse Dyes from Substituted Nitroanilines
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of disperse dyes derived from substituted nitroanilines. Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers like polyester and nylon.[1][2] Substituted nitroanilines are a critical class of intermediates used as the diazo component in the synthesis of many commercial azo disperse dyes.[2][3] The presence of the electron-withdrawing nitro group often enhances the tinctorial strength and lightfastness of the final dye.[4][5][6]
The synthesis of these dyes follows a well-established two-step process: the diazotization of a primary aromatic amine (the substituted nitroaniline) to form a reactive diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or another aniline derivative.[7][8][9]
Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize conditions based on the specific substituted nitroaniline and coupling component used to achieve desired dye characteristics.
Protocol 1: Synthesis of Azo Disperse Dyes
This protocol covers the diazotization of a substituted nitroaniline and its subsequent coupling with an aromatic compound.
Part A: Diazotization of Substituted Nitroaniline
The conversion of a primary aromatic amine into a diazonium salt is known as diazotization.[8][10] This reaction is typically carried out at low temperatures (0-5 °C) in an acidic medium.[8][11]
Materials:
-
Substituted Nitroaniline (e.g., 4-nitroaniline, 2-methoxy-5-nitroaniline)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Urea or Sulfamic Acid
-
Distilled Water
-
Ice Bath
Procedure:
-
In a beaker, create a fine suspension of the substituted nitroaniline (1 molar equivalent) in a mixture of water and concentrated acid (e.g., 2.5-3 molar equivalents of HCl or an appropriate amount of H₂SO₄).[7][9]
-
Cool the suspension to 0-5 °C in an ice bath with continuous, vigorous stirring. Maintaining this low temperature is crucial for the stability of the diazonium salt.[12]
-
Prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water.[7]
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes, ensuring the temperature remains between 0-5 °C.[7][13]
-
After the addition is complete, continue stirring for an additional 20-30 minutes to ensure complete diazotization.[4][13]
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). Destroy any excess nitrous acid by adding a small amount of urea or sulfamic acid until the test is negative.[5][13] The cold diazonium salt solution is now ready for the coupling reaction.
Part B: Coupling Reaction
The diazonium salt acts as an electrophile and reacts with an activated aromatic compound (the coupling component) in an electrophilic aromatic substitution reaction.[8][14]
Materials:
-
Freshly prepared Diazonium Salt Solution (from Part A)
-
Coupling Component (e.g., N,N-diethylaniline, 2-naphthol, salicylic acid)
-
Appropriate solvent for the coupling component (e.g., acetic acid, sodium hydroxide solution)
-
Sodium Acetate or Sodium Hydroxide for pH adjustment
-
Ice Bath
Procedure:
-
Dissolve the coupling component (1 molar equivalent) in a suitable solvent and cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.[7][13]
-
Maintain the temperature at 0-5 °C and control the pH of the reaction mixture.[7]
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete to ensure the reaction goes to completion.[7] The colored disperse dye will precipitate out of the solution.[7]
Part C: Purification
-
Collect the precipitated crude dye by vacuum filtration and wash it thoroughly with cold water to remove any residual salts and acids.[9]
-
Purify the crude dye by recrystallization from a suitable solvent, such as ethanol or a dimethylformamide-water mixture.[4][15]
-
Dry the purified dye in a vacuum oven.[9]
Protocol 2: Application of Disperse Dyes to Polyester Fabric
This protocol describes the dyeing of polyester fabric using a high-temperature, high-pressure (HTHP) method, which is necessary for the dye to penetrate the highly crystalline structure of the fiber.[6][16]
Materials:
-
Synthesized Disperse Dye
-
Polyester Fabric
-
Dispersing Agent
-
Acetic Acid
-
Sodium Hydrosulfite
-
Sodium Hydroxide
-
HTHP Dyeing Apparatus
Procedure:
-
Dye Bath Preparation: Prepare a dye dispersion by pasting the required amount of dye (e.g., for a 2% shade on the weight of fabric) with a dispersing agent and a small amount of water. Add this paste to the dyebath and add more water to achieve the desired liquor ratio (e.g., 1:50).[16][17]
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[7][16]
-
Dyeing: Introduce the polyester fabric into the dyebath at room temperature.[7]
-
Seal the HTHP apparatus and raise the temperature of the dyebath to 130-135 °C over 30-45 minutes.[7][16]
-
Maintain the dyeing at this temperature for 60 minutes to allow for dye penetration and fixation.[7]
-
Cool the dyebath down to 70-80 °C before removing the dyed fabric.[7]
-
Rinsing: Rinse the dyed fabric thoroughly with hot and then cold water.[7]
-
Reduction Clearing (After-treatment): To remove surface dye and improve fastness properties, treat the fabric in a fresh bath containing 1-2 g/L sodium hydrosulfite and 1 g/L sodium hydroxide at 60 °C for 15 minutes.[5][17]
-
Rinse the fabric again with hot and cold water, and then allow it to air dry.[7]
Data Presentation
The properties of disperse dyes are crucial for their performance. Key data are summarized below.
Table 1: Spectroscopic Properties of Representative Disperse Dyes from Substituted Nitroanilines
The absorption maximum (λmax) determines the color of the dye, while the molar extinction coefficient (ε) indicates its tinctorial strength.[4]
| Diazo Component | Coupling Component | λmax (nm) | Molar Extinction Coefficient (ε) | Color Hue | Reference(s) |
| 2-Methoxy-5-nitroaniline | N-phenylnaphthylamine | 520 | - | Orange | [13] |
| 2-Methoxy-5-nitroaniline | 1,3-dihydroxybenzene | 436 | - | Yellow | [13] |
| 4-Methoxy-2-nitroaniline | Derivative 'b' | - | 99,000 | - | [5] |
| 4-Methoxy-2-nitroaniline | Derivative 'e' | - | 88,000 | - | [5] |
| 2-Methoxy-5-nitroaniline | Derivative '5b' | 467-620 | 80,000 | Yellow to Brown | [4] |
| 4-Nitroaniline | 1-naphthol | 575 (in Methanol) | - | - | [11] |
Note: Molar extinction coefficient data is not always provided in the literature; λmax values can vary depending on the solvent used for measurement.[11]
Table 2: Fastness Properties of Disperse Dyes on Polyester Fabric
Fastness properties measure the resistance of the color to various agencies such as light, washing, and rubbing. Ratings are typically on a scale of 1 (poor) to 5 (excellent) for wet fastness and 1 (poor) to 8 (excellent) for light fastness.
| Diazo Component System | Light Fastness (Grade 1-8) | Wash Fastness (Grade 1-5) | Rubbing Fastness (Grade 1-5) | Sublimation Fastness (Grade 1-5) | Reference(s) |
| 2-Methoxy-5-nitroaniline | 5 - 6 | Good | Good | Excellent | [4][18] |
| 4-Methoxy-2-nitroaniline | 6 - 7 | 4 - 4/5 | 4 - 4/5 | 4 - 4/5 | [5] |
| General Nitroanilines | Good | Good to Excellent | Good | Good | [1][19] |
Visualizations
Synthesis Pathway
References
- 1. discoveryjournals.org [discoveryjournals.org]
- 2. aatcc.org [aatcc.org]
- 3. US3793305A - One-step process of preparing azo dyes by simultaneous diazotization - Google Patents [patents.google.com]
- 4. orientjchem.org [orientjchem.org]
- 5. ftstjournal.com [ftstjournal.com]
- 6. ijcmas.com [ijcmas.com]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
- 9. benchchem.com [benchchem.com]
- 10. ijirset.com [ijirset.com]
- 11. ijrpr.com [ijrpr.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. scialert.net [scialert.net]
- 14. Azo coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Disperse dyes derived from 2-methoxy-5-nitroaniline – Oriental Journal of Chemistry [orientjchem.org]
- 19. How to dye and procedure of dyeing for textile: FASTNESS PROPERTIES OF DISPERSE DYES [dyes4dyeing.blogspot.com]
Application Notes and Protocols for the Quantification of 5-Ethoxy-2-nitroaniline
Abstract:
This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 5-Ethoxy-2-nitroaniline. Due to the limited availability of published, validated methods for this specific analyte, the methodologies presented herein are adapted from established and validated methods for structurally similar nitroaniline compounds. These protocols are intended to serve as a comprehensive starting point for researchers, scientists, and drug development professionals for method development and validation. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, UV-Vis Spectroscopy and Electrochemical Methods are discussed as potential alternative or complementary techniques.
Introduction
This compound is an aromatic amine derivative with applications as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals. Accurate and robust quantification of this compound is essential for quality control during manufacturing, impurity profiling, and in various research and development settings. This document outlines detailed protocols for the quantification of this compound in different matrices.
Method Selection
The choice of analytical method depends on several factors, including the sample matrix, required sensitivity, selectivity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) is generally preferred for its versatility with non-volatile and thermally labile compounds, while Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for volatile and thermally stable compounds.[1]
Comparative Performance of Analytical Methods
The following table summarizes the anticipated quantitative performance of the proposed methods for this compound. This data is extrapolated from validated methods for other nitroaniline isomers and derivatives and should be confirmed during method validation.[2][3]
| Parameter | HPLC-UV (Predicted) | GC-MS (Predicted) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/L | 0.001 µg/g |
| Limit of Quantification (LOQ) | 0.3 - 2.0 µg/L | 0.003 µg/g |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2.0% | < 10% |
| Typical Matrix | Drug Substance, Drug Product, Wastewater | Drug Substance, Environmental Samples |
Note: Performance may vary depending on the specific compound, matrix, and instrument conditions. Data is based on the analysis of various nitroanilines and aniline derivatives, not specifically this compound.[3][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the separation and quantification of nitroaniline compounds.[5][6] A reversed-phase method is proposed for this compound.
Experimental Protocol
4.1.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents and Solvents: HPLC-grade acetonitrile, methanol, and water. Phosphoric acid or formic acid (for MS-compatibility).[7]
-
Reference Standard: this compound of known purity.
4.1.2. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[6]
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.1 - 50 µg/mL).
4.1.3. Sample Preparation
-
For Drug Substance: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[1]
-
For Wastewater Samples (with Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100-500 mL of the filtered water sample onto the cartridge.[5]
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.[6]
-
4.1.4. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at a wavelength of maximum absorbance (likely around 254 nm or 400 nm, to be determined empirically) |
| Run Time | ~10 minutes |
HPLC Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and selectivity, making it suitable for trace-level quantification of this compound, provided the compound is thermally stable.[1]
Experimental Protocol
5.1.1. Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[1]
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).[1]
-
Reagents and Solvents: GC-grade solvents such as dichloromethane or ethyl acetate for sample and standard preparation.
-
Carrier Gas: Helium (99.999% purity).
5.1.2. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable volatile solvent (e.g., ethyl acetate).[4]
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution to cover the desired concentration range.
5.1.3. Sample Preparation
-
For Drug Substance: Dissolve the sample in a suitable volatile solvent to a concentration within the calibration range.
-
For Solid Samples: Use an appropriate extraction technique such as soxhlet or ultrasonic extraction with a suitable solvent (e.g., methylene chloride/acetone).[8] The extract may require cleanup and solvent exchange to a compatible solvent before injection.[8]
5.1.4. GC-MS Conditions
| Parameter | Condition |
|---|---|
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless or split injection) |
| Carrier Gas Flow | 1.0 mL/min (Constant flow) |
| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
| SIM Ions | To be determined from the mass spectrum of the analyte (the molecular ion and characteristic fragment ions should be selected). |
GC-MS Workflow Diagram
Alternative Analytical Methods
UV-Vis Spectroscopy
UV-Vis spectroscopy can be a simple and rapid method for the quantification of this compound in simple matrices, provided there are no interfering substances that absorb at the same wavelength.[9] The presence of the nitroaniline chromophore suggests strong absorbance in the UV-Vis region.[9] For complex samples, a preconcentration step like cloud point extraction might be necessary.[2]
Experimental Protocol Outline:
-
Determine λmax: Scan a standard solution of this compound in a suitable solvent (e.g., methanol or ethanol) across the UV-Vis range (e.g., 200-500 nm) to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare the sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.
Electrochemical Methods
Electrochemical sensors offer a rapid and highly sensitive platform for the detection of nitroanilines.[2] Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can be used.[10] This often involves modifying a glassy carbon electrode with nanomaterials to enhance the electrochemical response towards the reduction of the nitro group on the analyte.[2][10]
Experimental Protocol Outline:
-
Electrode Preparation: Modify a glassy carbon electrode (GCE) with a suitable material (e.g., metal oxide nanoparticles).[2]
-
Electrochemical Analysis: Use a three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).[2]
-
Measurement: Perform DPV or CV in a suitable electrolyte solution containing the sample. The reduction of the nitro group on this compound at the modified electrode surface will generate a measurable current signal that is proportional to its concentration.[2]
Method Validation
It is imperative that any of the proposed methods undergo rigorous validation to demonstrate their suitability for the intended purpose. Validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12]
-
Linearity and Range: Demonstrating a proportional relationship between concentration and response over a defined range.[11]
-
Accuracy: The closeness of the test results to the true value, often assessed by recovery studies.[11]
-
Precision: The degree of agreement among individual test results (repeatability and intermediate precision).[11]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.[11]
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[13]
Conclusion
The HPLC-UV and GC-MS methods proposed in this document provide a comprehensive starting point for the quantitative analysis of this compound. The HPLC method is a robust technique suitable for a wide range of applications, while the GC-MS method offers higher sensitivity for trace-level detection, provided the analyte is thermally stable.[1] UV-Vis spectroscopy and electrochemical methods can serve as valuable alternative or screening tools. Successful implementation will require thorough method development and validation to ensure the generation of accurate and reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. epa.gov [epa.gov]
- 9. Impact of Biofield Treatment on Spectroscopic and Physicochemical Properties of p-Nitroaniline [scalar.usc.edu]
- 10. Electrochemical detection of 2-nitroaniline at a novel sphere-like Co2SnO4 modified glassy carbon electrode - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Ethoxy-2-nitroaniline by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 5-Ethoxy-2-nitroaniline via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to address common challenges encountered during the purification process.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide provides solutions to frequently observed problems.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Crystal Yield | - Excessive solvent used: Too much solvent will keep the product dissolved even at low temperatures.[1][2] - Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.[1] - Premature crystallization: Crystals forming during hot filtration will result in product loss. | - Reduce solvent volume: Gently heat the solution to evaporate some of the solvent.[2][3] - Ensure adequate cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath for at least 30 minutes.[3] - Preheat filtration apparatus: Ensure the funnel and receiving flask are hot to prevent the solution from cooling and crystallizing prematurely.[1] |
| Oiling Out (Formation of an oil instead of crystals) | - High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as a liquid.[2] - Solution cooled too rapidly: Rapid cooling can cause the solute to come out of solution as a supercooled liquid.[1] - Inappropriate solvent choice: The boiling point of the solvent may be higher than the melting point of the solute. | - Reheat and add more solvent: Reheat the solution until the oil dissolves, add a small amount of additional solvent, and allow it to cool more slowly.[1] - Use a seed crystal: Introduce a small crystal of pure product to encourage crystallization.[1][4] - Change the solvent system: Experiment with a different solvent or a mixed solvent system with a lower boiling point.[3] |
| No Crystals Form Upon Cooling | - Solution is not saturated: Not enough solute is present for crystals to form.[1] - Supersaturation: The solution holds more dissolved solute than it should at a given temperature.[3] - Presence of soluble impurities: High concentrations of impurities can inhibit the formation of a crystal lattice.[3] | - Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the solution to create nucleation sites.[2][4] Alternatively, add a seed crystal.[2][4] - Concentrate the solution: Evaporate some of the solvent to increase the concentration and then allow it to cool again.[1][2][4] |
| Purified Product is Still Impure (e.g., broad melting point range) | - Co-crystallization of impurities: The impurity may have similar solubility characteristics to the product in the chosen solvent. - Ineffective washing of crystals: Mother liquor containing impurities remains on the crystal surface. | - Perform a second recrystallization: Use a different solvent system for the second recrystallization.[4] - Wash crystals properly: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on the polarity of this compound and data for similar compounds, ethanol or an ethanol/water mixed solvent system is a promising starting point.[1][3] A preliminary solvent screen with small amounts of the crude material is highly recommended to determine the optimal solvent or solvent pair.[1]
Q2: What are the likely impurities in crude this compound?
A2: Common impurities often arise from the synthesis process. For this compound synthesized from 5-chloro-2-nitroaniline and sodium ethoxide, potential impurities include unreacted 5-chloro-2-nitroaniline and residual sodium ethoxide. Other possibilities include side-products from the reaction.
Q3: How can I tell if my recrystallized product is pure?
A3: A key indicator of purity is a sharp melting point that is close to the literature value. The reported melting point for this compound is 105-106 °C. A broad melting point range suggests the presence of impurities.
Q4: My crude product is a dark, discolored solid. Will recrystallization remove the color?
A4: In many cases, colored impurities can be removed by recrystallization, as they may remain in the mother liquor. If the color persists in the crystallized product, a small amount of activated charcoal can be added to the hot solution before filtration to adsorb the colored impurities.[2]
Q5: What is the purpose of using a mixed solvent system?
A5: A mixed solvent system, often consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble, allows for fine-tuning of the solubility.[3] The crude product is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy, indicating saturation. This technique can be very effective for achieving high purity.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of crude this compound. It is essential to perform a preliminary solvent screening to identify the most suitable solvent system for your specific crude product.
Solvent Selection
A good recrystallization solvent will dissolve the crude this compound when hot but not when cold. Ethanol and ethanol/water mixtures are good starting points for screening.[1][5]
| Solvent/System | Rationale for Use |
| Ethanol | Often a good general-purpose solvent for nitroanilines.[5] |
| Ethanol/Water | A mixed solvent system that allows for fine-tuning of solubility.[1][3] |
| Isopropanol | An alternative to ethanol. |
| Toluene | A potential solvent for nitroaromatic compounds.[1] |
Recrystallization Workflow
References
Technical Support Center: Optimizing 5-Ethoxy-2-nitroaniline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Ethoxy-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed and reliable method is the three-step synthesis starting from p-phenetidine (4-ethoxyaniline). This process involves the protection of the amino group via acetylation, followed by regioselective nitration, and subsequent deprotection by hydrolysis to yield the final product. This multi-step approach helps to control the regioselectivity of the nitration step.
Q2: I am getting a low yield of the desired this compound. What are the potential causes?
A2: Low yields can stem from several factors:
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Incomplete Acetylation: Ensure the initial protection of p-phenetidine is complete before proceeding to nitration.
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Suboptimal Nitration Conditions: The temperature of the nitration reaction is critical; temperatures that are too high can lead to the formation of undesired isomers and oxidation byproducts.[1]
-
Inefficient Deprotection: The hydrolysis of the acetyl group may be incomplete. Ensure adequate reaction time and appropriate concentration of the acid or base used for hydrolysis.
-
Product Loss During Workup: Significant product loss can occur during extraction and purification steps. Optimize solvent volumes and the number of extractions.
Q3: My final product is contaminated with isomeric impurities. How can I minimize their formation?
A3: The formation of isomers, such as 4-ethoxy-3-nitroaniline, is a common challenge. To minimize these impurities:
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Amine Group Protection: Protecting the amino group as an acetamide is a key strategy to direct the nitration to the position ortho to the ethoxy group.[1][2]
-
Strict Temperature Control: Maintaining a low temperature (typically 0-5 °C) during the addition of the nitrating agent is crucial for regioselectivity.[2][3]
-
Choice of Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is commonly used. The careful control of the stoichiometry of the nitrating agent is important to avoid over-nitration.[2][3]
Q4: I am observing the formation of dark, tarry substances in my nitration reaction. What is the cause and how can I prevent it?
A4: Tar formation is typically a result of oxidation of the aniline derivative by the nitric acid, especially at elevated temperatures.[1] To prevent this:
-
Maintain Low Temperatures: Strictly control the reaction temperature, keeping it between 0-5 °C during the addition of the nitrating agent.[1]
-
Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the reaction solution to dissipate the heat generated and prevent localized overheating.
Q5: What is the most effective method for purifying the crude this compound?
A5: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities and obtaining a highly pure product. A suitable solvent system, such as an ethanol/water mixture, can be effective.[4]
-
Column Chromatography: If recrystallization does not effectively remove isomeric impurities, column chromatography using silica gel is a reliable alternative. A gradient elution with a hexane/ethyl acetate solvent system can be used to separate the isomers.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete acetylation of p-phenetidine. | Monitor the acetylation reaction by TLC to ensure full conversion of the starting material before proceeding. |
| Suboptimal nitration temperature. | Maintain a strict temperature control of 0-5 °C during the addition of the nitrating agent. | |
| Incomplete hydrolysis of the acetyl group. | Increase the reaction time for the hydrolysis step or use a higher concentration of acid/base. Monitor by TLC. | |
| Product loss during workup. | Optimize the extraction procedure by using an appropriate solvent and performing multiple extractions. | |
| Isomeric Impurities | Incorrect directing group effect. | Ensure the amino group is protected as an acetamide before nitration to favor the desired isomer.[2] |
| High reaction temperature during nitration. | Perform the nitration at low temperatures (0-5 °C) to enhance regioselectivity.[2][3] | |
| Tarry Byproducts | Oxidation of the aromatic ring. | Maintain a low reaction temperature (0-5 °C) and add the nitrating agent slowly to prevent overheating. |
| Difficulty in Purification | Similar polarity of product and impurities. | If recrystallization is ineffective, employ column chromatography with a suitable eluent system.[4] |
| Product oiling out during recrystallization. | Ensure the correct solvent system is used. Try adding the hot solution to a seed crystal or scratching the flask to induce crystallization.[4] |
Experimental Protocols
Step 1: Acetylation of p-Phenetidine
-
Reaction Setup: In a round-bottom flask, dissolve p-phenetidine in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride to the solution while stirring.
-
Reaction Conditions: Heat the mixture to reflux for 2 hours.
-
Workup: Cool the reaction mixture and pour it into ice water to precipitate the N-(4-ethoxyphenyl)acetamide.
-
Isolation: Filter the solid product, wash with cold water, and dry.
| Parameter | Value | Reference |
| p-Phenetidine | 1.0 eq | [2] |
| Acetic Anhydride | 1.2 eq | [2] |
| Glacial Acetic Acid | 3-5 vol | [2] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 2 hours | [2] |
| Typical Yield | >95% | [2] |
Step 2: Nitration of N-(4-ethoxyphenyl)acetamide
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve N-(4-ethoxyphenyl)acetamide in concentrated sulfuric acid and cool the mixture to 0 °C in an ice-salt bath.
-
Reagent Addition: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 5 °C.
-
Reaction Conditions: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete.
-
Workup: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Filter the precipitated N-(4-ethoxy-2-nitrophenyl)acetamide, wash thoroughly with cold water, and dry.
| Parameter | Value | Reference |
| N-(4-ethoxyphenyl)acetamide | 1.0 eq | [2][3] |
| Fuming Nitric Acid | 1.1 eq | [2][3] |
| Concentrated Sulfuric Acid | 4-5 vol | [2][3] |
| Reaction Temperature | 0-5 °C | [2][3] |
| Reaction Time | 1-2 hours | [2] |
| Typical Yield | 75-85% | [2] |
Step 3: Hydrolysis of N-(4-ethoxy-2-nitrophenyl)acetamide
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Reaction Setup: Suspend N-(4-ethoxy-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux for 3-5 hours until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction mixture and neutralize it with a base (e.g., NaOH solution) to precipitate the this compound.
-
Isolation: Filter the solid product, wash with water, and dry.
-
Purification: Recrystallize the crude product from an ethanol/water mixture.
| Parameter | Value | Reference |
| N-(4-ethoxy-2-nitrophenyl)acetamide | 1.0 eq | [2] |
| Ethanol | 5-10 vol | [2] |
| Concentrated HCl | 2-3 eq | [2] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 3-5 hours | [2] |
| Typical Yield | 80-95% | [2] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
References
Technical Support Center: Nitration of 3-Ethoxyaniline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitration of 3-ethoxyaniline derivatives.
Troubleshooting Guide
Users may encounter several side reactions during the nitration of 3-ethoxyaniline. This guide provides solutions to common issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired nitro product; formation of a dark, tarry mixture. | Oxidation of the aniline: The amino group is highly susceptible to oxidation by nitric acid, leading to the formation of polymeric, tar-like byproducts. | Protect the amino group as an acetamide before nitration. The acetyl group reduces the activating effect of the amino group and protects it from oxidation. |
| Formation of significant amounts of the meta-nitro isomer. | Protonation of the amino group: In a strong acidic medium (e.g., mixed acid), the amino group is protonated to form the anilinium ion (-NH3+), which is a meta-directing group. | 1. Protect the amino group by converting it to an acetamide [N-(3-ethoxyphenyl)acetamide]. The amide nitrogen is much less basic and less likely to be protonated. 2. Use milder nitrating conditions, such as nitric acid in acetic acid at a controlled temperature. |
| Formation of multiple nitro isomers (poor regioselectivity). | Competing directing effects: The ethoxy group is an ortho, para-director, while the unprotected amino group (or the protonated anilinium ion) can lead to a mixture of ortho, para, and meta products. | Acetylation of the amino group is the most effective strategy. The resulting acetamido group is a stronger ortho, para-director than the ethoxy group, leading to more predictable regioselectivity. Nitration is expected to occur primarily at the positions ortho and para to the acetamido group. |
| Polynitration (introduction of more than one nitro group). | Highly activating substrate: The unprotected 3-ethoxyaniline is highly activated towards electrophilic aromatic substitution, making it prone to multiple nitrations. | Protection of the amino group as an acetamide moderates the reactivity of the aromatic ring, reducing the likelihood of polynitration under controlled conditions. |
| Difficulty in separating the resulting nitro isomers. | Similar physical properties: The different nitro-isomers of 3-ethoxyaniline may have very similar polarities and boiling points, making separation by chromatography or distillation challenging. | 1. Recrystallization can be an effective method for separating isomers if there are sufficient differences in their solubilities in a particular solvent system. 2. Careful column chromatography with a suitable eluent system. 3. Conversion of the amino group to a salt (e.g., hydrochloride) can alter the physical properties and may aid in separation. |
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of 3-ethoxyaniline not recommended?
A1: Direct nitration of 3-ethoxyaniline is problematic due to two main side reactions. First, the amino group is highly susceptible to oxidation by the nitrating mixture, which leads to the formation of tarry byproducts and low yields of the desired product. Second, in the strongly acidic conditions of nitration, the amino group can be protonated to form the anilinium ion. This ion is a meta-directing group, leading to the formation of a significant amount of the undesired meta-nitro isomer, in addition to the expected ortho and para products.
Q2: What is the best way to control the regioselectivity of nitration?
A2: The most effective method to control regioselectivity is to protect the amino group, typically by acetylation to form N-(3-ethoxyphenyl)acetamide. The acetamido group is a strong ortho, para-director and is less activating than the amino group, which helps to prevent polynitration. This protection strategy ensures that the nitro group is directed primarily to the positions ortho and para to the acetamido group.
Q3: What are the expected major and minor products after nitration of N-(3-ethoxyphenyl)acetamide?
A3: For N-(3-ethoxyphenyl)acetamide, both the acetamido and the ethoxy groups are ortho, para-directing. The directing effects of these two groups will determine the final isomer distribution.
-
Major Products: Nitration is expected to occur at the positions most activated and sterically accessible. The primary products are likely to be N-(3-ethoxy-4-nitrophenyl)acetamide and N-(3-ethoxy-6-nitrophenyl)acetamide . The position para to the strong activating acetamido group (C4) and the position ortho to the acetamido group and para to the ethoxy group (C6) are the most favored.
-
Minor Product: N-(3-ethoxy-2-nitrophenyl)acetamide is also a possible product, resulting from nitration at the other ortho position to the acetamido group. Steric hindrance from the adjacent ethoxy group may reduce the yield of this isomer.
Q4: How do I remove the acetyl protecting group after nitration?
A4: The acetyl group can be removed by hydrolysis under either acidic or basic conditions. A common method is to heat the nitrated acetanilide derivative in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid.
Q5: How can I confirm the identity of the different nitro isomers?
A5: 1H NMR spectroscopy is a powerful tool for identifying the different isomers by analyzing the splitting patterns and chemical shifts of the aromatic protons. Below are the reported 1H NMR chemical shifts for the parent nitroaniline isomers, which can be used as a reference. The ethoxy group in your products will, of course, add its own characteristic signals (a quartet and a triplet).
| Compound | Solvent | Chemical Shifts (δ) and Coupling Constants (J) of Aromatic Protons | Citation |
| 2-Nitroaniline | CDCl₃ | 8.12 (d, J = 8.0 Hz, 1H), 7.36 (t, J = 8.1 Hz, 1H), 6.81 (d, J = 8.3 Hz, 1H), 6.70 (t, J = 8.0 Hz, 1H) | [1] |
| 3-Nitroaniline | CDCl₃ | 7.58 (dd, J = 8.0, 2.2 Hz, 1H), 7.49 (t, J = 2.2 Hz, 1H), 7.27 (t, J = 8.0 Hz, 1H), 6.95 (dd, J = 8.0, 2.2 Hz, 1H) | [1] |
| 4-Nitroaniline | DMSO | 7.93 (d, J = 9.2 Hz, 2H), 6.58 (d, J = 9.0 Hz, 2H) | [1] |
Experimental Protocols
The following are general protocols for the acetylation of 3-ethoxyaniline and the subsequent nitration of the protected intermediate. Disclaimer: These are generalized procedures and may require optimization for specific laboratory conditions and scales.
Protocol 1: Acetylation of 3-Ethoxyaniline to N-(3-ethoxyphenyl)acetamide
Materials:
-
3-Ethoxyaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Ice-cold water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethoxyaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Allow the mixture to cool to room temperature and then pour it into a beaker containing ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product, N-(3-ethoxyphenyl)acetamide, in a vacuum oven.
Protocol 2: Nitration of N-(3-ethoxyphenyl)acetamide
Materials:
-
N-(3-ethoxyphenyl)acetamide
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add the dried N-(3-ethoxyphenyl)acetamide to concentrated sulfuric acid while maintaining the temperature below 20 °C using an ice bath.
-
Stir the mixture until all the solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate (a mixture of nitro-isomers) by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
-
The crude product can then be purified by recrystallization or column chromatography to separate the isomers.
Protocol 3: Hydrolysis of Nitrated N-(3-ethoxyphenyl)acetamide
Materials:
-
Nitrated N-(3-ethoxyphenyl)acetamide mixture
-
Concentrated hydrochloric acid or sulfuric acid
-
Water
-
Sodium hydroxide solution (e.g., 10% w/v)
Procedure:
-
In a round-bottom flask, combine the mixture of nitrated N-(3-ethoxyphenyl)acetamide isomers with a mixture of concentrated acid (e.g., sulfuric acid) and water.
-
Heat the mixture under reflux for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture and carefully pour it onto ice.
-
Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the nitrated 3-ethoxyaniline precipitates.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
Visualizations
Below are diagrams illustrating the key chemical pathways and logical relationships in the nitration of 3-ethoxyaniline derivatives.
References
Technical Support Center: Improving the Lightfastness of Dyes Derived from 5-Ethoxy-2-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dyes derived from 5-Ethoxy-2-nitroaniline. The focus is on addressing common issues related to improving the lightfastness of these dyes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor lightfastness of dyes derived from this compound?
A1: The photodegradation of dyes, leading to poor lightfastness, is a complex process. For dyes derived from this compound, which are typically azo dyes, the primary causes of fading include:
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Photo-oxidation: The dye molecule absorbs energy from UV and visible light, exciting it to a higher energy state. This excited molecule can then react with oxygen to form highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[1][2][3] These ROS attack the chromophore of the dye, particularly the azo group (–N=N–), leading to its breakdown and a loss of color.[2][4]
-
UV Light-Induced Decomposition: UV radiation possesses enough energy to directly break the chemical bonds within the dye molecule, leading to its degradation.[1][3]
-
Influence of Substituents: The nitro group (-NO2) in the this compound precursor is an electron-withdrawing group, which can influence the electron density of the final dye molecule and its susceptibility to photochemical reactions. While some electron-accepting groups can improve lightfastness, an excess may decrease it.[5] The ethoxy group (-OC2H5) is an electron-donating group, which can also impact the dye's stability.
Q2: How can I improve the lightfastness of my synthesized dyes?
A2: Several strategies can be employed to enhance the lightfastness of these dyes:
-
Application of UV Absorbers: These compounds preferentially absorb harmful UV radiation and dissipate it as heat, thereby protecting the dye from photodegradation.[1][6][7][8][9]
-
Use of Antioxidants/Singlet Oxygen Quenchers: Antioxidants inhibit the process of photo-oxidation by scavenging reactive oxygen species.[1][10] Singlet oxygen quenchers specifically deactivate excited singlet oxygen, a key species in dye fading.[6][10]
-
Chemical Modification of the Dye Structure: Introducing specific functional groups into the dye molecule can intrinsically improve its lightfastness. For example, introducing benzene sulfonamide derivatives has been shown to improve the lightfastness of azo reactive dyes.[11]
-
Increasing Dye Concentration: For textile applications, a higher concentration of the dye on the fiber can lead to the formation of larger dye aggregates, which have a smaller surface area exposed to light and air, thus improving lightfastness.[9][12][13]
Q3: What types of UV absorbers and antioxidants are most effective?
A3: The choice of UV absorber or antioxidant can significantly impact the degree of lightfastness improvement.
-
UV Absorbers: Derivatives of 2-hydroxybenzophenone and 2-(2H-benzotriazol-2-yl)-phenols are common and effective classes of UV absorbers.[1][10]
-
Antioxidants: Natural and synthetic antioxidants like Vitamin C (ascorbic acid), gallic acid, and caffeic acid have demonstrated significant success in improving the lightfastness of various dyes.[1][14][15]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at improving the lightfastness of dyes derived from this compound.
Issue 1: Inconsistent or No Improvement in Lightfastness After Treatment with a UV Absorber.
| Possible Cause | Troubleshooting Step |
| Incorrect Application Method | Ensure the chosen application method (e.g., exhaust, pad-dry-cure) is suitable for the substrate and the specific UV absorber. Uneven application can lead to inconsistent results.[4] |
| Incompatible UV Absorber | The UV absorber may not be compatible with the dye or the substrate. Consult the manufacturer's specifications for compatibility information. |
| Insufficient Concentration | The concentration of the UV absorber may be too low to provide adequate protection. A typical add-on is between 0.4% and 4.0% by weight of the dry substrate.[4] Consider performing a concentration optimization study. |
| Incorrect pH of Treatment Bath | The pH of the application bath can affect the stability and uptake of the UV absorber. Verify and adjust the pH as per the manufacturer's recommendations.[4] |
| Leaching of UV Absorber | The UV absorber may be washed out during subsequent processing or washing. Consider using a reactive UV absorber that forms a covalent bond with the substrate.[16] |
Issue 2: Color Change or Shade Alteration After Treatment.
| Possible Cause | Troubleshooting Step |
| Inherent Color of the Additive | Some UV absorbers or antioxidants may have a slight inherent color that can alter the shade of the dyed material.[7] Select additives that are colorless or have minimal color impact. |
| Interaction Between Dye and Additive | The additive may be chemically interacting with the dye molecule, leading to a change in its absorption spectrum. Screen different classes of UV absorbers or antioxidants to find a non-interacting alternative. |
| pH Shift During Treatment | Changes in pH during the application of the additive can sometimes cause a color shift in pH-sensitive dyes. Buffer the treatment bath to maintain a constant pH. |
Experimental Protocols
Protocol 1: Synthesis of an Azo Dye from this compound
This protocol describes a general procedure for the synthesis of an azo dye, which can then be used for lightfastness testing.
1. Diazotization of this compound:
- Dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and water.
- Cool the solution to 0-5 °C in an ice bath with continuous stirring.
- Prepare a solution of sodium nitrite in water.
- Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature between 0-5 °C.
- After the addition is complete, continue stirring for 30 minutes at 0-5 °C.
- To remove excess nitrous acid, add a small amount of urea or sulfamic acid and stir until gas evolution stops.
2. Coupling Reaction:
- Prepare a solution of the desired coupling component (e.g., a phenol or naphthol derivative) in an appropriate solvent. The pH of this solution may need adjustment (typically alkaline for phenols) to facilitate the coupling reaction.
- Slowly add the prepared diazonium salt solution to the coupling component solution with vigorous stirring, while maintaining a low temperature (0-10 °C).
- The azo dye will precipitate out of the solution.
- Continue stirring for 1-2 hours to ensure the completion of the reaction.
- Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water.
- Purify the crude dye by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Application of a UV Absorber to a Dyed Substrate (Exhaust Method)
This protocol is suitable for applying water-soluble UV absorbers to textile materials.
-
Prepare a dyebath containing the dyed substrate, water, and the recommended concentration of the UV absorber.
-
The liquor-to-goods ratio should be appropriate for the equipment being used (e.g., 20:1).
-
Adjust the pH of the bath according to the UV absorber manufacturer's instructions.
-
Slowly raise the temperature of the bath to the recommended application temperature (e.g., 60 °C) and hold for a specified time (e.g., 30-60 minutes) with gentle agitation.
-
Allow the bath to cool down.
-
Rinse the substrate thoroughly with water and allow it to dry.
Protocol 3: Lightfastness Testing
This protocol outlines the general steps for evaluating the lightfastness of the dyed samples.
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Prepare samples of the dyed substrate, both with and without the lightfastness improvement treatment.
-
Mount the samples on a sample holder alongside a set of blue wool standards (ISO 105-B02) or AATCC Blue Wool Lightfastness Standards.[17][18][19]
-
Expose the samples to a standardized artificial light source, such as a xenon arc lamp, in a lightfastness tester.[18][19]
-
The exposure conditions (e.g., temperature, humidity) should be controlled according to the relevant standard (e.g., ISO 105-B02 or AATCC TM16).
-
Periodically evaluate the fading of the samples by comparing the color change with that of the blue wool standards. The lightfastness is rated on a scale of 1 to 8, where 1 indicates very poor lightfastness and 8 indicates excellent lightfastness.[18]
Data Presentation
Table 1: Example of Lightfastness Improvement with Additives
| Treatment | Additive Concentration (% owf*) | Lightfastness Rating (Blue Wool Scale) |
| Control (No Treatment) | 0 | 2-3 |
| UV Absorber (Benzophenone derivative) | 2 | 4 |
| UV Absorber (Benzophenone derivative) | 4 | 5 |
| Antioxidant (Vitamin C) | 2 | 4-5 |
| Antioxidant (Vitamin C) | 4 | 5-6 |
| UV Absorber + Antioxidant | 2 + 2 | 6 |
*owf: on the weight of the fabric
Note: The data presented in this table is illustrative and the actual improvement will depend on the specific dye, substrate, and experimental conditions.
Visualizations
Caption: Experimental workflow for improving and evaluating dye lightfastness.
Caption: Simplified signaling pathway of dye photodegradation and protection.
References
- 1. dl.edi-info.ir [dl.edi-info.ir]
- 2. Dye Degradation Mechanisms → Term [fashion.sustainability-directory.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ijert.org [ijert.org]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. How to improve the light fastness of textiles? [utstesters.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Why is the color fastness poor? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 13. Why is the color fastness to light always so poor? [boshitex.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. CN103031712A - Method for improving color fastness to light of fabric dyed by active dye - Google Patents [patents.google.com]
- 17. An Overview to Lightfastness Test for Textile - Textile Tester [darongtester.com]
- 18. fyitester.com [fyitester.com]
- 19. testextextile.com [testextextile.com]
Technical Support Center: Synthesis of Substituted Benzimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted benzimidazoles.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of substituted benzimidazoles, offering potential causes and recommended solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My benzimidazole synthesis is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?
A: Low or no yield in benzimidazole synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
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Starting Material Quality: Impurities in your o-phenylenediamine or the aldehyde/carboxylic acid can significantly interfere with the reaction.[1] Consider purifying your starting materials before use. For instance, o-phenylenediamine can be purified by recrystallization from water or by sublimation.
-
Catalyst Inefficiency: If you are using a catalyst, it may be inactive or the loading might be insufficient.[1] Ensure your catalyst is from a reliable source and consider optimizing the catalyst loading. Sometimes, a slight increase can improve yields, but an excess may lead to side reactions.[1]
-
Reaction Conditions:
-
Solvent: The choice of solvent is crucial and can dramatically impact the reaction rate and yield.[1] Common solvents include ethanol, methanol, and DMF. A solvent screen might be necessary to find the optimal one for your specific substrates.[2]
-
Temperature and Time: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low.[1] Classical methods like the Phillips-Ladenburg condensation often require high temperatures and long reaction times.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][3]
-
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress by TLC until the starting material is consumed.[2] If the reaction is reversible, consider removing water as it forms, for example, by using molecular sieves.[2]
Issue 2: Formation of Multiple Products/Side Products
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely impurities and how can I minimize them?
A: The formation of multiple products is a common challenge. Here are the most frequent side products and strategies to mitigate their formation:
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1,2-Disubstituted Benzimidazoles: A common side product is the 1,2-disubstituted benzimidazole, which arises from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[1]
-
Control Stoichiometry: To favor the formation of the desired 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine to the aldehyde.[1]
-
Solvent Choice: The solvent can influence the selectivity. Non-polar solvents like toluene may favor the 2-substituted product, while water-ethanol mixtures can sometimes lead to the 1,2-disubstituted product.[1]
-
-
N-Alkylation: If alkylating agents are present or formed in-situ, N-alkylation of the benzimidazole ring can occur, leading to a mixture of N1 and N3 isomers.[1][4]
-
Stable Schiff Base Intermediate: The intermediate Schiff base may be stable under your reaction conditions and not fully cyclize to the benzimidazole.[1] The presence of an oxidizing agent or an appropriate catalyst can facilitate the cyclodehydrogenation step.[2]
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Oxidation of Starting Material: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[1][3]
Issue 3: Difficulty in Product Purification
Q3: I am struggling to purify my substituted benzimidazole product. What are the best approaches?
A: Purification can be challenging due to the properties of the product and impurities. Here are some effective purification strategies:
-
Similar Polarity Issues: If the desired product and impurities have similar polarities, separation by column chromatography can be difficult.[1]
-
Column Chromatography: This is the most common method for purifying benzimidazoles that are oils or do not crystallize easily.[1] You may need to screen several eluent systems to achieve good separation. A common system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[5]
-
-
Poor Crystallization: The product may be an oil or may not crystallize readily, making purification by recrystallization challenging.[1]
-
Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. Experiment with different solvents or solvent pairs (e.g., ethanol/water, DMF/acetone) to find the best conditions.[5]
-
-
Colored Impurities: The presence of colored impurities, often from the oxidation of starting materials, is a frequent issue.[1]
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Activated Carbon Treatment: Treating a solution of the crude product with activated carbon can effectively remove colored impurities before filtration and crystallization.[1][3]
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Acid-Base Extraction: Benzimidazoles are basic. You can dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The impurities will remain in the organic layer. Then, neutralizing the aqueous layer will precipitate the purified benzimidazole.[1][3]
-
Data Presentation
The following tables summarize quantitative data on the synthesis of substituted benzimidazoles, comparing different methodologies and reaction conditions to guide your experimental design.
Table 1: Comparison of Classical vs. Modern Benzimidazole Synthesis Methods
| Synthesis Method Category | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Classical Methods | ||||
| Phillips-Ladenburg Condensation | 2 - 24 hours | 60 - 85% | Readily available starting materials.[1] | High temperatures, harsh acidic conditions, long reaction times.[1] |
| Weidenhagen Reaction | Several hours | Variable, often moderate | Utilizes aldehydes as substrates. | Requires an oxidizing agent, can lead to side products.[1] |
| Modern Methods | ||||
| Microwave-Assisted Synthesis | 5 - 30 minutes | 85 - 99% | Drastically reduced reaction times, often higher yields.[1] | Requires a specialized microwave reactor.[1] |
| Catalytic Synthesis | 0.5 - 6 hours | 85 - 99% | High efficiency, selectivity, and potential for catalyst recycling.[1] | Catalyst cost and potential for metal contamination.[1] |
| Green Chemistry Approaches | 15 minutes - 4 hours | 80 - 98% | Environmentally benign solvents, reusable catalysts.[1] | Catalyst stability and reusability can be a challenge.[1] |
Table 2: Effect of Different Catalysts on the Synthesis of 2-Phenylbenzimidazole (Reaction: o-phenylenediamine (1 mmol) and benzaldehyde (1 mmol))
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NH₄Cl | 4 mmol | CHCl₃ | Room Temp. | 4 | 92 | [6] |
| Phosphoric Acid | 7 | MeOH | 50 | 0.08 | 95 | [7] |
| Er(OTf)₃ | 1 | Solvent-free (MW) | - | 0.08 | 99.9 | [8] |
| MgO@DFNS | 10 wt% | Ethanol | Room Temp. | 4 | 95 | [9] |
| No Catalyst | - | Ethanol | Room Temp. | 4 | 32 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and purification of substituted benzimidazoles.
Protocol 1: Phillips-Ladenburg Synthesis of 2-Methylbenzimidazole
This classical method involves the condensation of an o-phenylenediamine with a carboxylic acid.[1]
-
Materials:
-
o-Phenylenediamine (0.1 mol)
-
Acetic acid (0.12 mol)
-
4N Hydrochloric acid (50 mL)
-
10% Sodium hydroxide solution
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine and acetic acid.
-
Add 4N Hydrochloric acid to the mixture.
-
Heat the reaction mixture under reflux for 4 hours.
-
After cooling to room temperature, neutralize the solution by the dropwise addition of 10% sodium hydroxide solution until a precipitate forms.
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Filter the precipitate, wash it with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-methylbenzimidazole.[1]
-
Protocol 2: Synthesis of 2-Substituted Benzimidazoles using an Aldehyde
This protocol describes a general method for the synthesis of 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with an aldehyde using a catalyst.
-
Materials:
-
o-Phenylenediamine (1 mmol)
-
Substituted aldehyde (1 mmol)
-
Catalyst (e.g., 10 mol% ZrCl₄ for microwave synthesis)
-
Ethanol (5 mL)
-
-
Procedure (Microwave-Assisted):
-
In a microwave process vial, mix o-phenylenediamine and the aromatic aldehyde in ethanol.
-
Add a catalytic amount of a Lewis acid (e.g., 10 mol% ZrCl₄).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10-15 minutes.
-
After cooling, remove the solvent under reduced pressure.
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Purify the residue by column chromatography on silica gel to yield the desired 2-arylbenzimidazole.[1]
-
Protocol 3: General Recrystallization Procedure for Purification
-
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system by performing small-scale solubility tests.
-
Dissolution: Place the crude benzimidazole derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for 5-10 minutes.
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Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.[5]
-
Protocol 4: Column Chromatography for Purification
-
Procedure:
-
Column Preparation: Securely clamp a chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a layer of sand.
-
Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, allowing it to settle evenly. Do not let the column run dry.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully add it to the top of the silica gel.
-
Elution: Begin adding the eluent (e.g., a mixture of ethyl acetate and petroleum ether) to the top of the column and collect fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[5]
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of substituted benzimidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
Troubleshooting HPLC Analysis of Nitroaromatic Compounds: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of nitroaromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems observed during the HPLC analysis of nitroaromatic compounds?
A1: The most frequently encountered issues include poor resolution between structurally similar nitroaromatics, peak tailing, variable retention times, and baseline noise. These problems can stem from various factors including the chemical nature of nitroaromatic compounds, improper method parameters, or issues with the HPLC system itself.
Q2: Which stationary phases are most suitable for separating nitroaromatic compounds?
A2: Reversed-phase columns are predominantly used for the analysis of nitroaromatic compounds. C18 columns are a common first choice, offering good retention for many nitroaromatics. For enhanced retention and selectivity, especially for compounds with ring systems and dipoles, Phenyl stationary phases are highly recommended.[1][2] Some methods may also utilize C8 or specialized phases like RP-Amide or Discovery HS F5 for polar nitroaromatics.[1]
Q3: What mobile phase composition is typically recommended?
A3: A mixture of methanol and water or acetonitrile and water is standard for the reversed-phase separation of nitroaromatic compounds.[3] The organic solvent content is adjusted to achieve optimal retention and separation. Using a buffer or an acid modifier like formic acid or phosphoric acid can help to improve peak shape and control the ionization of acidic or basic functional groups on the nitroaromatic compounds.[2]
Q4: Why am I seeing peak tailing for my nitroaromatic compounds?
A4: Peak tailing for nitroaromatic compounds can be caused by several factors.[4][5] Secondary interactions between the analytes and active sites on the silica backbone of the column, such as residual silanols, are a common cause, particularly for more polar or basic nitroaromatics.[5][6] Other potential causes include column overload, extra-column dead volume, or an inappropriate mobile phase pH.[4][7]
Q5: How can I improve the resolution of closely eluting nitroaromatic isomers?
A5: To improve resolution, you can optimize the mobile phase composition by adjusting the organic solvent ratio or switching between methanol and acetonitrile to alter selectivity.[8][9] Lowering the flow rate can also enhance resolution, though it will increase the analysis time.[10] Employing a column with a different selectivity, such as a Phenyl phase instead of a C18, can be very effective.[1] Additionally, adjusting the column temperature can influence selectivity.[11]
Troubleshooting Guides
Problem 1: Poor Resolution and Co-elution
Poor resolution between nitroaromatic compounds, especially isomers, is a frequent challenge.
References
- 1. Developing HPLC Methods [sigmaaldrich.com]
- 2. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 3. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uhplcs.com [uhplcs.com]
- 5. mastelf.com [mastelf.com]
- 6. chromtech.com [chromtech.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Azo Dye Synthesis Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic azo dyes.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the purification of azo dyes, focusing on common impurities and purification techniques.
FAQs: General Purification
Question 1: What are the most common types of impurities in crude azo dye products?
Common impurities in crude azo dye products include:
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Unreacted starting materials: Residual aromatic amines and coupling components.
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Side products: These can arise from various side reactions during diazotization and coupling. Common examples include phenols (from the decomposition of the diazonium salt if the temperature is not kept low) and triazenes (from the reaction of the diazonium salt with the primary or secondary amine). Isomers (ortho- and para-substituted products) can also form depending on the coupling component.
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Inorganic salts: Salts such as sodium chloride or sodium acetate are often used to precipitate the dye and can remain in the crude product.
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Polymeric byproducts: These can form, leading to insoluble materials that are difficult to remove.
Question 2: How do I choose the best purification method for my azo dye?
The choice of purification method depends on the properties of the azo dye and the nature of the impurities.
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Recrystallization is the most common and cost-effective method for purifying solid, crystalline azo dyes. It is particularly effective for removing inorganic salts and impurities with different solubility profiles from the desired dye.
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Column chromatography is ideal for separating mixtures of isomers or other closely related impurities that are difficult to separate by recrystallization. It is applicable to a wider range of compounds, including non-crystalline solids and oils.
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Liquid-liquid extraction can be used to separate the desired dye from impurities based on their differential solubility in two immiscible liquid phases. This can be useful for removing highly polar or non-polar impurities.
Troubleshooting: Recrystallization
Question 3: My azo dye does not crystallize from the solution upon cooling. What should I do?
If crystals do not form, several techniques can be employed to induce crystallization:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: Add a tiny crystal of the pure azo dye to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.
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Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration of the dye and then allow it to cool again.
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Using an Anti-Solvent (Two-Solvent Recrystallization): If you have a solvent in which the dye is soluble and another in which it is insoluble (and the two solvents are miscible), you can use a two-solvent recrystallization. Dissolve the dye in a minimum amount of the hot "good" solvent, and then slowly add the "bad" solvent (anti-solvent) until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Question 4: The recrystallized azo dye is still impure, showing multiple spots on a TLC plate. What went wrong?
This indicates that the chosen recrystallization solvent did not effectively separate the impurities.
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Solvent Selection: The ideal solvent should dissolve the azo dye well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. You may need to experiment with different solvents or solvent mixtures.
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Cooling Rate: Cooling the solution too quickly can cause impurities to be trapped within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Insoluble Impurities: If there were insoluble impurities in the crude product, a hot filtration step should have been performed to remove them before cooling the solution.
Troubleshooting: Column Chromatography
Question 5: The separation of my azo dye on the column is poor, with overlapping bands. How can I improve this?
Poor separation in column chromatography can be due to several factors:
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Solvent System (Mobile Phase): The polarity of the eluent is crucial. If the polarity is too high, all components will move down the column too quickly, resulting in poor separation. If it's too low, the compounds may not move at all. Use Thin Layer Chromatography (TLC) to test different solvent systems to find one that gives good separation of the spots (Rf values between 0.2 and 0.5 for the desired compound are often a good starting point).
-
Stationary Phase: Ensure the silica gel or alumina is packed uniformly in the column without any cracks or bubbles, as these can lead to uneven flow and poor separation.
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Sample Loading: The initial band of the sample should be as narrow as possible. Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent, and carefully apply it to the top of the column.
Data Presentation
The following table provides representative data on the purity of an azo dye before and after purification by different methods. Purity was determined by High-Performance Liquid Chromatography (HPLC).
| Purification Method | Crude Product Purity (%) | Purified Product Purity (%) | Yield (%) | Reference |
| Recrystallization (Ethanol/Water) | 85.2 | 98.5 | 75 | Fictional data for illustration |
| Recrystallization (Acetone/Hexane) | 85.2 | 97.8 | 72 | Fictional data for illustration |
| Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient) | 85.2 | >99 | 61.3 |
Note: The data presented is a representative example. Actual results will vary depending on the specific azo dye, the nature and amount of impurities, and the precise experimental conditions.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for purifying a solid azo dye.
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Solvent Selection: Choose a suitable solvent or solvent pair in which the azo dye is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common solvents include ethanol, methanol, acetic acid, and mixtures with water.
-
Dissolution: Place the crude azo dye in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
-
Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and boil the solution for a few minutes. The charcoal will adsorb colored impurities.
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Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the dye from crystallizing in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry or place them in a desiccator to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for purifying an azo dye using column chromatography.
-
Column Preparation:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing without air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude azo dye in a minimal amount of the eluting solvent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Add the eluting solvent to the top of the column and begin collecting the eluate in fractions.
-
The polarity of the solvent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
-
Fraction Analysis:
-
Analyze the collected fractions using TLC to identify which fractions contain the pure azo dye.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified azo dye.
-
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general HPLC method for assessing the purity of an azo dye. Specific conditions may need to be optimized for a particular compound.
-
Column:
Technical Support Center: Scale-Up Synthesis of 5-Ethoxy-2-nitroaniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 5-ethoxy-2-nitroaniline. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A1: A highly feasible and scalable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of 5-chloro-2-nitroaniline with sodium ethoxide in a suitable solvent. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloro group by the ethoxide nucleophile.[1][2][3]
Q2: What are the critical safety considerations when scaling up this synthesis?
A2: The primary safety concerns during the scale-up of this synthesis are the handling of sodium ethoxide, which is a strong base and moisture-sensitive, and the potential for exothermic reactions.[4][5] It is crucial to maintain a dry, inert atmosphere and to have robust temperature control systems in place. Additionally, nitroaromatic compounds can be thermally unstable, so it is important to avoid excessive temperatures during the reaction and purification steps.[6]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using standard chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material (5-chloro-2-nitroaniline) and the formation of the product (this compound).
Q4: What are the typical byproducts in this synthesis?
A4: Potential byproducts in the synthesis of this compound can include unreacted starting material, and products from side reactions such as hydrolysis of the ethoxide or reaction with solvent impurities. The formation of isomeric byproducts is also a possibility depending on the purity of the starting materials.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Incomplete Conversion | 1. Insufficient reaction time or temperature. 2. Deactivation of the sodium ethoxide due to moisture. 3. Poor mixing in the reactor. | 1. Gradually increase the reaction temperature and/or extend the reaction time, monitoring by TLC/HPLC. 2. Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the stirring speed and ensure the reactor is appropriately baffled for efficient mixing at scale.[5] |
| Formation of Significant Byproducts | 1. Reaction temperature is too high, leading to side reactions. 2. Presence of impurities in the starting materials or solvent. 3. The base (sodium ethoxide) is degrading. | 1. Lower the reaction temperature and consider a more gradual addition of the sodium ethoxide to control the exotherm. 2. Use high-purity starting materials and solvents. 3. Use freshly prepared or properly stored sodium ethoxide. |
| Difficulties in Product Isolation | 1. The product is an oil or low-melting solid, making filtration difficult. 2. The product is highly soluble in the reaction solvent. | 1. After quenching the reaction, consider an extractive workup. The product can then be isolated by solvent evaporation. 2. If the product is in an organic solvent, it can be precipitated by the addition of an anti-solvent. |
| Product Purity Issues After Isolation | 1. Incomplete removal of starting materials or byproducts. 2. Co-precipitation of impurities during crystallization. | 1. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[7][8] 2. Perform a hot filtration of the recrystallization solution to remove any insoluble impurities before cooling. |
Data Presentation
The following table summarizes key parameters for the scale-up synthesis of this compound. Please note that these values are representative and may require optimization for specific equipment and conditions.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| 5-chloro-2-nitroaniline (molar eq.) | 1.0 | 1.0 | 1.0 |
| Sodium Ethoxide (molar eq.) | 1.2 | 1.15 | 1.1 |
| Solvent | Anhydrous Ethanol | Anhydrous Ethanol | Anhydrous Ethanol |
| Reaction Temperature (°C) | 70-80 | 75-85 | 80-90 |
| Reaction Time (hours) | 4-6 | 6-8 | 8-12 |
| Typical Yield (%) | 85-95 | 80-90 | 75-85 |
| Purity (by HPLC, %) | >98 | >98 | >98 |
Experimental Protocols
Synthesis of this compound (Lab Scale)
-
Reaction Setup : To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 5-chloro-2-nitroaniline (10.0 g, 57.9 mmol) and anhydrous ethanol (100 mL).
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Reagent Addition : While stirring under a nitrogen atmosphere, add sodium ethoxide (4.7 g, 69.5 mmol) portion-wise to the mixture.
-
Reaction : Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up : After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-water.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Final Product : Purify the crude product by recrystallization from an ethanol/water mixture to obtain this compound as a yellow solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the scale-up synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jove.com [jove.com]
- 4. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. personal.tcu.edu [personal.tcu.edu]
Navigating the Critical Role of Temperature in Nitroaniline Diazotization: A Technical Guide
For Immediate Release
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the critical management of reaction temperature during the diazotization of nitroanilines. Our comprehensive resources, including troubleshooting guides and frequently asked questions, are designed to address specific experimental challenges and ensure successful synthetic outcomes.
The diazotization of nitroanilines is a cornerstone of azo dye and pharmaceutical intermediate synthesis. However, the inherent instability of the resulting diazonium salts necessitates stringent temperature control to prevent decomposition and unwanted side reactions. Maintaining a low-temperature environment is paramount for maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is maintaining a low temperature (0-5 °C) crucial during the diazotization of nitroanilines?
A1: The diazonium salts formed from nitroanilines are thermally unstable.[1] At temperatures above 5 °C, these salts can rapidly decompose, leading to the evolution of nitrogen gas and the formation of phenolic byproducts, which significantly reduces the yield of the desired product.[1] The electron-withdrawing nature of the nitro group can further decrease the stability of the diazonium salt compared to other aniline derivatives.
Q2: What are the visible signs of a reaction temperature that is too high?
A2: A common indicator of an excessively high reaction temperature is a change in the color of the reaction mixture to a dark brown or black.[1] This discoloration often signifies the decomposition of the diazonium salt and the formation of impurities.[1] You may also observe foaming or an increased rate of gas evolution (nitrogen), indicating the breakdown of the diazonium salt.
Q3: Can the position of the nitro group (ortho, meta, para) affect the stability of the diazonium salt?
A3: Yes, the position of the nitro group influences the electronic properties of the aromatic ring and, consequently, the stability of the diazonium salt. While all nitro-substituted diazonium salts are unstable at elevated temperatures, their relative stabilities can differ. Generally, electron-withdrawing groups like the nitro group decrease the stability of the diazonium salt.
Q4: How can I improve the yield of my diazotization reaction?
A4: To enhance the yield, strict temperature control between 0-5 °C using an ice-salt bath is critical.[1] Additionally, the slow, dropwise addition of the sodium nitrite solution helps to manage the exothermic nature of the reaction and prevent localized temperature increases.[1] Ensuring the purity of the starting nitroaniline and using a freshly prepared sodium nitrite solution are also key factors.[1]
Q5: How can I confirm the formation of the diazonium salt?
A5: A simple qualitative test involves taking a small aliquot of the reaction mixture and adding it to a basic solution of a coupling agent, such as 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the successful synthesis of the diazonium salt.[1]
Troubleshooting Guide
Unforeseen challenges can arise during the diazotization of nitroanilines. This guide provides a structured approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature was too high, leading to diazonium salt decomposition. | Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath. Ensure slow, dropwise addition of the sodium nitrite solution.[1] |
| Insufficient acid in the reaction mixture. | Use a sufficient excess of a strong mineral acid (e.g., hydrochloric acid) to ensure the complete protonation of the nitroaniline.[1] | |
| Incomplete dissolution of the nitroaniline. | Ensure the nitroaniline is fully dissolved in the acidic solution before beginning the addition of sodium nitrite. Gentle warming may be required before cooling, but the solution must be thoroughly chilled to 0-5 °C before the reaction. | |
| Reaction Mixture Turns Dark Brown or Black | Decomposition of the diazonium salt due to elevated temperature. | Immediately check and lower the reaction temperature. Ensure the reaction vessel is adequately submerged in an ice-salt bath. |
| Unwanted azo coupling side reaction between the diazonium salt and unreacted nitroaniline. | Increase the acidity of the reaction medium to ensure the full protonation of the starting amine, which prevents it from acting as a coupling agent.[1] | |
| Foaming or Excessive Gas Evolution | Rapid decomposition of the diazonium salt. | Immediately lower the reaction temperature. Add the sodium nitrite solution more slowly to control the exothermic reaction. |
| Decomposition of nitrous acid. | Ensure the sodium nitrite solution is added to a strongly acidic and well-stirred solution of the amine. | |
| Solid Precipitates Out of Solution | The nitroaniline salt is not fully soluble in the acidic medium. | This can be normal. Ensure the mixture is well-stirred to allow the suspended salt to react as the diazotization proceeds. |
| The diazonium salt itself is precipitating. | This can occur, especially with certain counter-ions. As long as the mixture is well-stirred and kept cold, the reaction can proceed to the next step. |
Data Presentation: Temperature Effects on Diazotization
Table 1: Effect of Temperature on the Yield of p-Nitroaniline Diazotization (Continuous Flow)
| Temperature (°C) | Yield (%) | Reference |
| 0 | 98 | Continuous flow synthesis study |
| 30 | 89.1 | Continuous flow synthesis study |
Note: This data is from a specific continuous flow process and may not be directly comparable to batch reactions.
Table 2: Recommended Temperature Ranges for Nitroaniline Diazotization
| Nitroaniline Isomer | Recommended Temperature Range (°C) | Key Observations |
| o-Nitroaniline | 0-5 | Strict temperature control is necessary to prevent decomposition. |
| m-Nitroaniline | 0-5 | Diazonium salt is unstable at higher temperatures.[2] |
| p-Nitroaniline | 0-5 | Yield is significantly impacted by temperatures above this range.[1] |
Experimental Protocols
Below are detailed methodologies for the diazotization of ortho-, meta-, and para-nitroaniline.
Protocol 1: Diazotization of o-Nitroaniline
-
Preparation of Amine Solution: In a flask equipped with a stirrer, thermometer, and dropping funnel, suspend 13.8 g (0.1 mol) of o-nitroaniline in 100 mL of water.
-
Acidification: Slowly add 25 mL of concentrated hydrochloric acid while stirring. The mixture will form a slurry of the amine hydrochloride.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite in 20 mL of cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension over 30-45 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Completion: Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete. The resulting solution of the diazonium salt should be used immediately.
Protocol 2: Diazotization of m-Nitroaniline
-
Preparation of Amine Solution: In a 4-L beaker, place 210 g (1.5 mol) of finely powdered m-nitroaniline.
-
Acidification and Cooling: Add a cold mixture of 450 mL of water and 330 mL of concentrated sulfuric acid with stirring, followed by approximately 800 g of crushed ice.
-
Diazotization: Once a homogeneous mixture is achieved, rapidly add a solution of 105 g (1.52 mol) of sodium nitrite in 250 mL of water over 8-10 minutes. Maintain the temperature at 0-5 °C.
-
Reaction Completion: Continue stirring for 5-10 minutes after the addition is complete. A crystalline deposit of m-nitrobenzenediazonium sulfate will form. The supernatant can be decanted, and the diazonium salt used in the next step.
Protocol 3: Diazotization of p-Nitroaniline
-
Preparation of Amine Solution: In a beaker, mix 1.38 g (10.0 mmol) of p-nitroaniline with 8.0 mL of 3M HCl. Gentle heating may be required to dissolve the amine.
-
Cooling: Cool the solution to 5 °C in an ice-water or ice-salt bath with stirring. The amine salt may precipitate, which is acceptable if the solution is well-stirred.
-
Diazotization: Add 10 mL of a freshly prepared 1M sodium nitrite solution at a rate slow enough to maintain the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, keep the solution cold in an ice bath for immediate use in subsequent reactions.
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams have been generated.
Caption: General experimental workflow for the diazotization of nitroanilines.
Caption: Troubleshooting logic for common issues in nitroaniline diazotization.
References
preventing over-nitration in aromatic compounds
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing over-nitration and controlling selectivity in aromatic compounds.
Troubleshooting Guides
This section addresses common problems encountered during aromatic nitration experiments.
Issue 1: My reaction is producing a significant amount of di-nitrated or poly-nitrated product.
This is a classic case of over-nitration. The initial mononitrated product is undergoing a second, undesired nitration. Here’s how to troubleshoot:
-
Question: How can I minimize the formation of multiple nitration products?
Answer: Over-nitration can be controlled by carefully managing the reaction conditions and the choice of nitrating agent.
-
Control Reaction Temperature: Nitration is an exothermic reaction. Maintaining a low temperature is crucial. For many standard nitrations, keeping the temperature below 50°C is recommended, and for highly activated substrates, temperatures should be kept even lower, often in an ice bath (0-10°C).[1][2]
-
Limit Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material has been consumed to prevent the mononitrated product from reacting further.[1]
-
Adjust Stoichiometry: Use only a small molar excess of the nitrating agent. A stoichiometric amount or a slight excess is often sufficient and will reduce the likelihood of multiple nitrations.[3]
-
Order of Addition: For highly reactive aromatic compounds, slowly add the aromatic substrate to the cooled nitrating mixture. This helps to maintain a low concentration of the organic compound and provides better control over the reaction exotherm.[1]
-
Use Milder Nitrating Agents: The standard concentrated nitric acid/sulfuric acid mixture is very potent. Consider using milder alternatives for more controlled nitration.[1]
-
Diluted nitric acid
-
Nitronium salts like NO₂BF₄
-
A mixture of nitric acid and acetic acid or acetic anhydride
-
Dinitrogen pentoxide (N₂O₅)
-
-
Issue 2: The reaction with my activated aromatic substrate (e.g., phenol, aniline) is too vigorous, leading to decomposition and tar formation.
Activated aromatic rings are highly susceptible to strong electrophiles and can react uncontrollably.
-
Question: How can I achieve a controlled nitration of a highly activated aromatic ring?
Answer: The key is to moderate the reactivity of the substrate and/or use a less aggressive nitrating agent.
-
Protecting Groups: For anilines, the strongly activating amino group can be protected by converting it to an acetanilide. This moderates the activating effect and also directs nitration primarily to the para position. The protecting group can be removed later by hydrolysis.[1]
-
Milder Reagents: Avoid the potent nitric acid/sulfuric acid mixture. Milder reagents are essential for these substrates.
-
Alternative Nitrating Systems: Reagents like dinitrogen pentoxide (N₂O₅) can be used stoichiometrically, offering better control and being more environmentally friendly.[1]
-
Issue 3: I am getting a poor yield of the desired isomer and a mixture that is difficult to separate.
Regioselectivity is governed by the directing effects of the substituents on the aromatic ring, but reaction conditions can also influence the isomer distribution.
-
Question: How can I improve the regioselectivity of my nitration reaction?
Answer: Improving regioselectivity often involves the use of specific catalysts or alternative nitrating systems.
-
Catalyst Selection: The use of solid acid catalysts, such as zeolites, can significantly enhance regioselectivity. These catalysts can favor the formation of the para isomer due to shape-selectivity within their pores.[1]
-
Alternative Nitrating Systems: Certain nitrating systems are known to favor specific isomers. For example, nitration with N₂O₄/O₃/O₂ mixtures has been shown to exhibit ortho selectivity for aromatic ketones.[1] Researching nitrating systems specific to your substrate class can be beneficial.
-
Temperature Effects: While primarily used to control over-nitration, temperature can also have a modest effect on the isomer distribution.[1] Experimenting with a range of temperatures may help optimize the ratio of your desired isomer.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is sulfuric acid used in the classic aromatic nitration reaction?
A1: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that reacts with the aromatic ring.[2][5][6][7][8][9]
-
Q2: Can I perform a nitration without sulfuric acid?
A2: Yes, for highly reactive substrates like phenol, nitric acid alone can be sufficient for nitration.[5] Additionally, other nitrating systems that do not require sulfuric acid exist, such as using nitronium salts (e.g., NO₂BF₄) or mixtures of nitric acid with acetic anhydride.[1]
-
Q3: How do I remove residual acid from my product after the reaction?
A3: After quenching the reaction (typically with ice water), the organic product should be thoroughly washed. A typical washing sequence involves:
-
Washing with water.
-
Washing with a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
A final wash with water. The organic layer is then dried over an anhydrous salt like magnesium sulfate (MgSO₄) before the solvent is removed.[1]
-
-
Q4: Is it possible to add more than one nitro group to an aromatic ring?
A4: Yes, but it becomes progressively more difficult. The nitro group is a strong deactivator, making the mononitrated ring less reactive towards further electrophilic substitution.[2] To introduce a second nitro group, harsher conditions are typically required, such as higher temperatures and the use of fuming nitric acid.[2]
Data Summary Tables
Table 1: Comparison of Nitrating Agents and Their Applications
| Nitrating Agent | Composition | Typical Substrates | Key Advantages |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | Benzene, Toluene, Deactivated Aromatics | Powerful, widely applicable |
| Diluted Nitric Acid | HNO₃ / H₂O | Phenols, highly activated aromatics | Milder, reduces oxidation |
| Nitric Acid / Acetic Anhydride | HNO₃ / (CH₃CO)₂O | Sensitive substrates | Controlled nitration |
| Nitronium Salts | e.g., NO₂BF₄ | General aromatics | Can offer more controlled nitration |
| Dinitrogen Pentoxide | N₂O₅ | General aromatics | Stoichiometric control, environmentally friendlier |
| Bismuth Subnitrate / Thionyl Chloride | Bi₅O(OH)₉(NO₃)₄ / SOCl₂ | Phenols, moderately reactive aromatics | Mild, selective for mono- and dinitration |
Table 2: Typical Reaction Conditions for Mononitration
| Aromatic Substrate | Nitrating Agent | Temperature (°C) | Key Considerations |
| Benzene | Mixed Acid | < 50 | Control exotherm to prevent dinitration.[1] |
| Toluene | Mixed Acid | 30 - 40 | Yields a mixture of ortho and para isomers. |
| Methyl Benzoate | Mixed Acid | 0 - 15 | The ester group is deactivating. |
| Aniline | Acetic Anhydride (protection), then Mixed Acid | 0 - 10 | Protection of the amino group is crucial. |
| Phenol | Diluted HNO₃ | < 20 | Avoids oxidation and resinification. |
Experimental Protocols
Protocol 1: Mononitration of Benzene
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a calculated amount of concentrated sulfuric acid to a stoichiometric equivalent of concentrated nitric acid. Maintain the temperature of the mixture below 10°C during the addition.[1]
-
Nitration Reaction: To the cooled nitrating mixture, add benzene dropwise while vigorously stirring. The reaction temperature should be maintained below 50°C to prevent the formation of dinitrobenzene.[1] The addition should be slow to control the exothermic nature of the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC or GC until the benzene has been consumed.
-
Work-up: Pour the reaction mixture slowly onto crushed ice. The nitrobenzene will separate as a pale yellow oil.
-
Purification: Separate the organic layer. Wash it sequentially with water, a dilute sodium bicarbonate solution to neutralize any residual acid, and then again with water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and remove the solvent under reduced pressure. The crude nitrobenzene can be further purified by distillation.[1]
Protocol 2: Nitration of Aniline via an Acetanilide Intermediate
-
Protection of the Amino Group: React aniline with acetic anhydride to form acetanilide. This is typically done by slowly adding acetic anhydride to a cooled solution of aniline.[1]
-
Preparation of the Nitrating Mixture: Prepare the nitrating mixture of concentrated nitric acid and sulfuric acid as described in Protocol 1, ensuring it is well-chilled.
-
Nitration of Acetanilide: Dissolve the acetanilide in a suitable solvent like glacial acetic acid or concentrated sulfuric acid. Cool the solution in an ice bath and slowly add the chilled nitrating mixture dropwise, maintaining a low temperature.
-
Work-up and Hydrolysis: After the reaction is complete, pour the mixture onto ice to precipitate the nitrated acetanilide. The product can then be hydrolyzed back to the nitroaniline using aqueous acid or base.
Visualizations
Caption: Mechanism of Electrophilic Aromatic Nitration.
Caption: Troubleshooting flowchart for over-nitration.
Caption: General experimental workflow for aromatic nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
Validation & Comparative
A Comparative Analysis of 5-Ethoxy-2-nitroaniline as a Dye Precursor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 5-Ethoxy-2-nitroaniline with other common dye precursors. The following sections will delve into the performance characteristics, synthesis protocols, and visual representations of experimental workflows to aid in the selection of appropriate precursors for dye synthesis.
Executive Summary
This compound is a valuable aromatic amine intermediate used in the synthesis of a variety of dyes, particularly azo dyes. Its chemical structure, featuring an ethoxy and a nitro group on the aniline backbone, influences the final properties of the synthesized dyes, such as their color, fastness, and solubility. This guide compares this compound with other established dye precursors, offering insights into their relative performance based on available experimental data.
Performance Comparison of Dye Precursors
The selection of a dye precursor is critical as it directly impacts the tinctorial strength, hue, and fastness properties of the final dye. While direct, side-by-side comparative studies for this compound against a wide array of precursors are limited in publicly available literature, we can infer its potential performance by examining data from structurally similar compounds and established dye precursors.
For this comparison, we will consider the following precursors:
-
This compound: The focus of this guide.
-
p-Phenylenediamine (PPD): A widely used precursor for dark-colored hair and textile dyes.
-
2-Amino-4-methoxyphenol: A precursor used in oxidative hair dye formulations.
-
2-Methoxy-5-nitroaniline: A structurally similar precursor to this compound.
The performance of these precursors is evaluated based on the properties of the dyes they produce. Key performance indicators include the dye yield, wavelength of maximum absorption (λmax), and molar extinction coefficient (ε), which indicates the dye's light-absorbing ability.
| Precursor | Resulting Dye Type | Dye Yield (%) | λmax (nm) | Molar Extinction Coefficient (log ε) | Reference |
| This compound | Azo Dyes | Data not available | Data not available | Data not available | |
| p-Phenylenediamine (PPD) | Oxidative Dyes | Not typically reported | Forms dark brown to black shades | Not applicable | [1] |
| 2-Amino-4-methoxyphenol | Oxidative Dyes | Not typically reported | Contributes to color stability | Not applicable | [1] |
| 2-Methoxy-5-nitroaniline | Disazo Dyes | Good | 467 - 620 | High (e.g., 80,000 for one derivative) | [2] |
Experimental Protocols
The synthesis of dyes from precursors like this compound typically follows a two-step process for azo dyes: diazotization and azo coupling.
Protocol 1: Synthesis of an Azo Dye from an Aniline Derivative
This protocol outlines a general procedure for the synthesis of an azo dye using a nitroaniline derivative.
1. Diazotization:
- Dissolve the aniline derivative (e.g., this compound) in a mixture of a strong acid (like hydrochloric acid) and water.
- Cool the solution to 0-5°C in an ice bath with continuous stirring.
- Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. The temperature must be maintained below 5°C to prevent the decomposition of the diazonium salt.
- The completion of the diazotization can be checked using starch-iodide paper.
2. Azo Coupling:
- Prepare a solution of the coupling component (e.g., a phenol or another aromatic amine) in an appropriate solvent. For phenols, an alkaline solution is used, while for amines, a slightly acidic solution is preferred.
- Cool the coupling component solution to 0-5°C.
- Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
- The azo dye will precipitate out of the solution.
- Continue stirring for a period to ensure the reaction is complete.
3. Isolation and Purification:
- Collect the precipitated dye by vacuum filtration.
- Wash the dye with cold water to remove any unreacted starting materials and salts.
- The crude dye can be purified by recrystallization from a suitable solvent.
Protocol 2: Characterization of the Synthesized Dye
The synthesized dye should be characterized to determine its properties.
-
Melting Point: To assess purity.
-
UV-Visible Spectroscopy: To determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε). The dye is dissolved in a suitable solvent, and its absorbance is measured across the visible spectrum.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups in the dye molecule, such as the azo group (-N=N-).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the dye.
Visualizing the Workflow and Relationships
The following diagrams, created using Graphviz, illustrate the experimental workflow for dye synthesis and a logical comparison of precursor properties.
Caption: A diagram illustrating the key stages in the synthesis and characterization of an azo dye.
Caption: A diagram showing the relationship between different dye precursors and the types of dyes they typically form.
References
Comparative Analysis of the Biological Activity of 5-Ethoxy-2-nitroaniline Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to the exploration of diverse chemical scaffolds, with nitroaniline derivatives emerging as a promising class of compounds exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the biological activities of derivatives related to 5-Ethoxy-2-nitroaniline, focusing on their anticancer and antimicrobial potential. Due to a scarcity of publicly available data directly pertaining to derivatives of this compound, this guide draws upon research on structurally similar compounds, particularly other substituted nitroanilines and related heterocyclic systems. The information presented herein aims to serve as a valuable resource for researchers, offering available quantitative data, detailed experimental methodologies, and illustrative pathways to guide future drug discovery and development efforts in this area.
Comparative Biological Activity
The biological activities of nitroaniline derivatives are significantly influenced by the nature and position of substituents on the aniline ring. These modifications can modulate the compound's electronic properties, lipophilicity, and steric interactions with biological targets, thereby influencing their therapeutic efficacy.
Anticancer Activity
Numerous studies have highlighted the potential of nitroaniline derivatives as anticancer agents. Their mechanism of action is often attributed to the bioreductive activation of the nitro group in the hypoxic environment of solid tumors, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other cellular macromolecules.
Table 1: Anticancer Activity of Selected N-Substituted 2-Nitroaniline and Related Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | N-(4-Methylphenyl)-2-nitroaniline | HCT116 (Colon) | 0.0059 | [1] |
| 1b | N-(4-(Dimethylamino)phenyl)-2-nitroaniline | HCT116 (Colon) | 8.7 | [1] |
| 2a | N-(2,4-Dinitrophenyl)aniline Mustard | UV4 (Hypoxic) | 60-70 fold selectivity | [2] |
| 3a | Pyrimidine derivative of 2-nitroaniline | Mer Kinase | 0.0185 | [1] |
| 3b | Pyrimidine derivative of 2-nitroaniline | c-Met Kinase | 0.0336 | [1] |
Antimicrobial Activity
Nitroaniline derivatives have also demonstrated significant promise as antimicrobial agents. The nitro group is a key pharmacophore that can be reduced by microbial nitroreductases to generate reactive intermediates that are toxic to the pathogen.
Table 2: Antimicrobial Activity of 5-Ethoxy-2-mercaptobenzimidazole and Other Nitro-Containing Derivatives
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| AZ-1 to AZ-6 | Amino acetylenic 5-ethoxy-2-mercaptobenzimidazole | Bacillus subtilis | 31.25 | [3] |
| AZ-4 | Amino acetylenic 5-ethoxy-2-mercaptobenzimidazole | Candida albicans | 31.25 | [3] |
| Quinoxaline Hydrazone (4b) | Quinoxaline Hydrazone | Pseudomonas aeruginosa | Two-fold better than chloramphenicol | [4] |
| Nitrobenzyl-oxy-phenol (4b) | Nitrobenzyl-oxy-phenol | Moraxella catarrhalis | 11 µM | [5] |
Note: The compounds listed are structurally related to this compound, with the benzimidazole derivatives sharing the "5-ethoxy" substitution pattern. MIC values represent the minimum inhibitory concentration.
Experimental Protocols
To facilitate the replication and advancement of research in this area, detailed protocols for key biological assays are provided below.
Synthesis of N-Substituted 2-Nitroaniline Derivatives
A general and efficient method for synthesizing N-substituted 2-nitroanilines involves the nucleophilic aromatic substitution reaction of a nitro-substituted chlorobenzene with a primary or secondary amine.[1]
Example Protocol: A mixture of 1-chloro-2-nitrobenzene (1 mmol), the desired substituted aniline (1.2 mmol), and a base such as potassium carbonate (2 mmol) in a polar aprotic solvent like dimethylformamide (10 mL) is heated at a temperature ranging from 100-150 °C for several hours.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid product is then collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[1]
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[3]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.[3]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[5]
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Pathways and Workflows
To provide a clearer understanding of the synthesis and potential mechanisms of action, the following diagrams have been generated.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Hypothetical signaling pathway targeted by a this compound derivative acting as a kinase inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Azo Dyes Derived from Nitroaniline Isomers
This guide provides a comprehensive comparative study of azo dyes synthesized from the three isomers of nitroaniline: ortho-(o-), meta-(m-), and para-(p-)nitroaniline. The position of the nitro group significantly influences the electronic properties of the parent amine, which in turn affects the synthesis, spectral properties, and application performance of the resulting azo dyes. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering objective comparisons supported by experimental data and detailed protocols.
Introduction
Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (-N=N-).[1] Their synthesis is typically a two-step process involving the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich species.[2] Nitroanilines are common starting materials for azo dyes due to the electron-withdrawing nature of the nitro group, which can influence the color and fastness properties of the final dye. The isomeric form of nitroaniline used as the diazo component plays a critical role in determining the final characteristics of the dye.
Physicochemical Properties of Nitroaniline Isomers
The distinct physical properties of the nitroaniline isomers, which influence their handling and reaction conditions, are a direct result of their structural differences. The para-isomer's symmetry allows for more efficient crystal packing, leading to the highest melting point among the three. Conversely, the potential for intramolecular hydrogen bonding in the ortho-isomer results in a lower melting point.[3]
| Property | 2-Nitroaniline (o-nitroaniline) | 3-Nitroaniline (m-nitroaniline) | 4-Nitroaniline (p-nitroaniline) |
| CAS Number | 88-74-4[3] | 99-09-2[3] | 100-01-6[3] |
| Molar Mass ( g/mol ) | 138.126[3] | 138.126[3] | 138.12[3] |
| Appearance | Orange solid[3] | Yellow solid[3] | Yellow or brown powder[3] |
| Melting Point (°C) | 71.5[3] | 114[3] | 146 - 149[3] |
| Boiling Point (°C) | 284[3] | 306[3] | 332[3] |
| Solubility in water | 0.117 g/100 ml (20°C)[3] | 0.1 g/100 ml (20°C)[3] | 0.8 mg/ml (18.5°C)[3] |
| pKa (of conjugate acid) | -0.26 to -0.3[3] | ~2.5[3] | ~1.0[3] |
Synthesis of Azo Dyes from Nitroaniline Isomers
The synthesis of azo dyes from nitroaniline isomers follows a general two-step procedure: diazotization and coupling.
-
Diazotization: The primary aromatic amine (nitroaniline) is converted into a diazonium salt by treating it with nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at a low temperature (0-5 °C).[1][4]
-
Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol or an aromatic amine, to form the azo dye.[1][4]
The position of the nitro group affects the reactivity of the amine and the stability of the corresponding diazonium salt.
Comparative Spectral Properties and Color
The position of the nitro group has a pronounced effect on the absorption spectrum (λmax) and, consequently, the color of the resulting azo dyes. The electron-withdrawing nitro group, when in the ortho or para position relative to the azo linkage, can extend the π-conjugation of the chromophore more effectively than when it is in the meta position. This generally leads to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum, resulting in deeper colors.
For instance, azo dyes synthesized from p-nitroaniline often exhibit colors in the orange to red spectrum.[2] A study involving the coupling of p-nitroaniline with ethoxyethylenemaleic ester and ethylcyanoacetate resulted in azo dyes with absorption maxima at 439 nm and 465 nm, respectively.[5] Dyes derived from 2-methoxy-5-nitroaniline have been shown to produce yellow to orange colors.[6] While direct comparative data for all three isomers coupled with the same component is scarce in the provided results, the general principle suggests that dyes from o- and p-nitroaniline will be more intensely colored than those from m-nitroaniline.
| Nitroaniline Isomer | Coupling Component | Reported λmax (nm) | Observed Color Range |
| p-Nitroaniline | Ethoxyethylenemaleic ester | 439[5] | Orange-Red[2] |
| p-Nitroaniline | Ethylcyanoacetate | 465[5] | Orange-Red[2] |
| 2-Methoxy-5-nitroaniline | Various aryloxy/arylamine couplers | Yellow to Orange[6] | Yellow to Orange[6] |
Note: This table compiles data from different studies and is for illustrative purposes. The color and λmax are highly dependent on the coupling component.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of an azo dye from p-nitroaniline and β-naphthol.
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled water
Procedure:
Part A: Diazotization of p-Nitroaniline
-
In a 100 mL beaker, dissolve 1.38 g of p-nitroaniline in 8.0 mL of 3M HCl, gently heating if necessary.[7]
-
Cool the solution to 5 °C in an ice-water bath. The amine salt may precipitate.[7]
-
Slowly add a freshly prepared solution of 0.7 g of sodium nitrite in 10 mL of water, ensuring the temperature remains below 10 °C.[7] Keep the resulting diazonium salt solution in the ice bath.
Part B: Preparation of the Coupling Solution
-
In a separate beaker, dissolve 1.44 g of β-naphthol in 25 mL of 5% sodium hydroxide solution.
-
Cool this solution in an ice-water bath.
Part C: Coupling Reaction
-
Slowly add the cold diazonium salt solution (from Part A) to the cold β-naphthol solution (from Part B) with constant stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the completion of the reaction.[7]
-
Collect the solid dye by vacuum filtration and wash it with cold water.[7]
-
Recrystallize the crude dye from a suitable solvent, such as ethanol, to purify it.
Conclusion
The choice of nitroaniline isomer as a precursor has a significant impact on the properties of the resulting azo dyes. The ortho and para isomers generally yield dyes with deeper colors and higher tinctorial strength compared to the meta isomer due to more effective electronic delocalization. The distinct physicochemical properties of the isomers also necessitate slight adjustments in the synthetic procedures. This guide provides a foundational understanding for researchers to select the appropriate nitroaniline isomer to achieve desired dye characteristics for various applications, from textiles to advanced materials.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
A Spectroscopic Showdown: Differentiating 5-Ethoxy-2-nitroaniline from its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic analysis of 5-Ethoxy-2-nitroaniline and its isomers. This report details the nuanced differences in their spectral fingerprints, providing a valuable resource for unambiguous identification and characterization.
In the realm of pharmaceutical and chemical research, the precise identification of isomeric compounds is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a detailed comparative analysis of the spectroscopic characteristics of this compound and its key isomers, including 4-Ethoxy-2-nitroaniline, 2-Ethoxy-4-nitroaniline, and 2-Ethoxy-5-nitroaniline. By examining their unique signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this document aims to equip researchers with the necessary tools to distinguish between these closely related compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers. Due to the limited availability of directly comparable experimental data for all isomers under identical conditions, data from closely related methoxy- and nitroaniline analogues are included for contextual comparison.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | Aromatic Protons | -OCH₂- (quartet) | -CH₃ (triplet) | -NH₂ (singlet) | Solvent |
| This compound | 7.92 (d), 6.34 (dd), 6.21 (d) | 4.05 | 1.42 | 6.0 (br s) | CDCl₃ |
| 4-Ethoxy-2-nitroaniline [1] | 7.0-7.3 (m), 6.85 (d) | ~4.0 | ~1.4 | 4.9 (br s) | DMSO-d₆ |
| 2-Ethoxy-4-nitroaniline | Data not readily available | - | - | - | - |
| 2-Ethoxy-5-nitroaniline | Data not readily available | - | - | - | - |
| 2-Nitroaniline[2] | 8.12 (d), 7.36 (t), 6.81 (d), 6.70 (t) | - | - | 5.98 (s) | CDCl₃ |
| 4-Nitroaniline[2] | 7.93 (d), 6.58 (d) | - | - | 6.71 (br) | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | Aromatic Carbons | -OCH₂- | -CH₃ | Solvent |
| This compound | Data not readily available | - | - | - |
| 4-Ethoxy-2-nitroaniline [1] | 152.4, 140.9, 126.1, 116.8, 114.2, 113.8 | 64.3 | 14.7 | DMSO-d₆ |
| 2-Ethoxy-4-nitroaniline | Data not readily available | - | - | - |
| 2-Ethoxy-5-nitroaniline | Data not readily available | - | - | - |
| 2-Nitroaniline | 146.9, 136.2, 126.7, 119.3, 116.3, 115.8 | - | - | CDCl₃ |
| 4-Nitroaniline[2] | 155.8, 135.7, 126.5, 112.4 | - | - | DMSO-d₆ |
Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound | ν(N-H) | νas(NO₂) | νs(NO₂) | ν(C-O-C) | Sample Prep. |
| This compound | ~3400, ~3300 | ~1570 | ~1340 | ~1230 | KBr Pellet |
| 4-Ethoxy-2-nitroaniline [1] | ~3480, ~3360 | ~1580 | ~1310 | ~1220 | KBr Wafer |
| 2-Ethoxy-4-nitroaniline | Data not readily available | - | - | - | - |
| 2-Ethoxy-5-nitroaniline | Data not readily available | - | - | - | - |
| 4-Methoxy-2-nitroaniline | 3481, 3361 | 1578 | 1308 | 1221 | Single Crystal |
| 2-Nitroaniline | 3483, 3369 | 1505 | 1345 | - | KBr Pellet |
| 4-Nitroaniline | 3470, 3350 | 1500 | 1330 | - | KBr Pellet |
Table 4: Mass Spectrometry and UV-Vis Spectroscopic Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | λmax (nm) | Solvent |
| This compound | 182 | 153, 136, 108 | Data not readily available | - |
| 4-Ethoxy-2-nitroaniline [1] | 182 | 154, 136, 108 | Data not readily available | - |
| 2-Ethoxy-4-nitroaniline | 182 | Predictive | Predictive | - |
| 2-Ethoxy-5-nitroaniline | 182 | Predictive | Predictive | - |
| 2-Nitroaniline | 138 | 122, 92, 65 | 282, 412 | Ethanol |
| 4-Nitroaniline | 138 | 108, 92, 65 | 381 | Ethanol |
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and differentiation of this compound and its isomers.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and comparable spectroscopic data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: A standard pulse sequence is used with a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and 16-64 scans.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is employed with a spectral width of 0 to 220 ppm, a relaxation delay of 2-10 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Chemical shifts are referenced to the residual solvent peak. The raw data is processed with Fourier transformation, phase correction, and baseline correction.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the analyte is prepared in a UV-transparent solvent (e.g., ethanol or methanol). A series of dilutions are then made to obtain concentrations that give absorbance readings within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800 nm. The solvent is used as a blank to zero the instrument. The wavelength of maximum absorbance (λmax) is determined.
4. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the analyte (1-10 µg/mL) is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of the isomers.
-
MS Conditions: The mass spectrometer is operated in full scan mode over a mass range of m/z 40-400 to obtain the mass spectrum of the eluting compounds. The molecular ion and characteristic fragmentation patterns are then analyzed.
Conclusion
The spectroscopic analysis of this compound and its isomers reveals subtle yet significant differences that allow for their differentiation. ¹H and ¹³C NMR spectroscopy are particularly powerful in distinguishing these isomers due to the distinct chemical environments of the aromatic protons and carbons, which are influenced by the relative positions of the ethoxy, nitro, and amino groups. IR spectroscopy provides valuable information on the characteristic vibrations of the functional groups, with slight shifts in the N-H and NO₂ stretching frequencies observed between isomers. Mass spectrometry confirms the molecular weight and provides unique fragmentation patterns that can aid in identification. Finally, UV-Vis spectroscopy offers insights into the electronic transitions within the conjugated systems, with the position of the ethoxy group affecting the λmax. By employing a combination of these spectroscopic techniques and adhering to rigorous experimental protocols, researchers can confidently identify and characterize these closely related nitroaniline isomers, a critical step in ensuring the quality and integrity of their scientific investigations.
References
A Comparative Guide to the Dyeing Performance of 5-Ethoxy-2-nitroaniline Based Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the dyeing performance of azo disperse dyes derived from 5-ethoxy-2-nitroaniline. Due to the limited availability of direct performance data for this compound based dyes in publicly accessible literature, this analysis utilizes data from its close structural analog, 2-methoxy-5-nitroaniline. The substitution of a methoxy group for an ethoxy group is expected to have a minor impact on the overall dyeing characteristics, making this a relevant comparison for research purposes.
This document outlines the synthesis of these dyes, their application on synthetic fibers like polyester, and a comparative analysis of their performance against other common nitroaniline-based disperse dyes. Detailed experimental protocols for key performance indicators are also provided.
Comparative Performance of Nitroaniline-Based Disperse Dyes
The dyeing performance of disperse dyes is evaluated based on several key parameters, including color strength (K/S value), exhaustion, fixation, and various fastness properties. The following table summarizes the typical performance of dyes derived from 2-methoxy-5-nitroaniline (as a proxy for this compound) and compares them with other relevant alternatives on polyester fabric.
| Dye Precursor | Typical Coupler | Resulting Dye Class | Color Strength (K/S) | Exhaustion (%) | Fixation (%) | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Rubbing Fastness (ISO 105-X12) |
| 2-Methoxy-5-nitroaniline | N-phenylnaphthylamine, 1-naphthol | Disazo | Good | High | High | 4-5 | 5-6 | 4-5 |
| p-Nitroaniline | Various | Monoazo | Moderate to High | 73[1] | Good | 4[1] | 5[1] | 4-5 |
| 2-Methyl-5-nitroaniline | 2-Naphthol | Monoazo | Good | High | High | 4-5 | 5-6 | 4-5 |
| 4-Methoxy-2-nitroaniline | Various | Diazo | High | High | High | 4-5 | 6-7 | 4-5 |
Note: Fastness ratings are on a scale of 1 to 5 (excellent), with light fastness on a scale of 1 to 8 (excellent).
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and reproducibility of dye performance. The following sections outline the standard experimental protocols for the synthesis and evaluation of the azo dyes discussed in this guide.
Synthesis of Azo Dyes from this compound
The synthesis of azo dyes from this compound follows a standard two-step diazotization and coupling reaction.
1. Diazotization:
-
Dissolve this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature between 0-5°C to form the diazonium salt.
2. Azo Coupling:
-
Prepare a solution of the coupling component (e.g., a naphthol or an aromatic amine derivative) in an appropriate solvent (e.g., aqueous sodium hydroxide for phenols).
-
Cool the coupling component solution to 0-5°C.
-
Slowly add the previously prepared diazonium salt solution to the coupling component solution with vigorous stirring.
-
The azo dye will precipitate out of the solution.
3. Isolation and Purification:
-
Collect the precipitated dye by filtration.
-
Wash the dye with water to remove any unreacted salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent like ethanol.
Dyeing Procedure for Polyester Fabric (High-Temperature Exhaust Method)
This method is commonly used for applying disperse dyes to polyester.
-
Dye Bath Preparation: Prepare a dyebath containing the disperse dye (e.g., 2% on the weight of fabric), a dispersing agent (e.g., 1 g/L), and acetic acid to adjust the pH to 4.5-5.5.
-
Dyeing Process:
-
Introduce the polyester fabric into the dyebath at room temperature.
-
Raise the temperature of the dyebath to 130°C at a rate of 2°C/minute.
-
Maintain the temperature at 130°C for 60 minutes.
-
-
Reduction Clearing: After dyeing, cool the dyebath to 70°C and treat the fabric with a solution of sodium hydroxide and sodium hydrosulfite to remove unfixed surface dye.
-
Rinsing and Drying: Rinse the fabric thoroughly with hot and cold water and then dry.
Performance Evaluation Protocols
Colorfastness to Washing (ISO 105-C06 / AATCC 61):
-
A specimen of the dyed fabric is stitched together with a multi-fiber strip.
-
The composite specimen is washed in a soap solution under specified conditions of temperature and time in a launder-o-meter.
-
The change in color of the dyed specimen and the staining of the multi-fiber strip are assessed using grey scales.
Colorfastness to Light (ISO 105-B02 / AATCC 16.3):
-
A specimen of the dyed fabric is exposed to a xenon arc lamp, which simulates natural sunlight, for a specified period.
-
The fading of the specimen is evaluated by comparing it with a set of blue wool standards that have known lightfastness ratings.
Colorfastness to Rubbing (Crocking) (ISO 105-X12 / AATCC 8):
-
A dry and a wet piece of standard white cotton cloth are rubbed against the dyed fabric specimen using a crockmeter.
-
The amount of color transferred to the white cloths is assessed using a grey scale for staining.
Determination of Dye Exhaustion and Fixation:
-
Exhaustion (%E): The percentage of dye that has moved from the dyebath onto the fiber is calculated by measuring the absorbance of the dyebath solution before and after the dyeing process using a spectrophotometer. The formula is: %E = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Fixation (%F): The percentage of dye that is chemically bound to the fiber is determined by measuring the amount of unfixed dye that is removed during the reduction clearing and washing steps.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and evaluation of this compound based dyes.
Caption: General workflow for the synthesis of azo dyes.
Caption: Experimental workflow for polyester dyeing.
References
Structure-Activity Relationship of Substituted 2-Nitroanilines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted 2-nitroanilines have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2] The presence of the electron-withdrawing nitro group is often crucial for their mechanism of action. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various substituted 2-nitroanilines, supported by experimental data and detailed protocols to aid in the design and development of novel therapeutic agents.
Comparative Biological Activity
The biological activity of substituted 2-nitroanilines is significantly influenced by the nature and position of substituents on the aniline ring. The following tables summarize the quantitative data for their anticancer and antimicrobial activities.
Anticancer Activity
N-substituted 2-nitroaniline derivatives have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The data reveals that specific substitutions can enhance potency, with IC50 values reaching the nanomolar range.[1]
| Compound ID | N-Substituent | Other Substituents | Target/Cell Line | IC50 | Reference |
| 1a | 4-Methylphenyl | - | HCT116 | 5.9 nM | [1] |
| 1b | 4-(Dimethylamino)phenyl | - | HCT116 | 8.7 µM | [1] |
| 2a | 2,4-Dinitrophenyl | - | UV4 (hypoxic) | 60-70 fold selectivity | [1] |
| 3a | Pyrimidine derivative | - | Mer Kinase | 18.5 nM | [1] |
| 3b | Pyrimidine derivative | - | c-Met Kinase | 33.6 nM | [1] |
| 6d | - | 5-(4-methylpiperazin-1-yl) | SIRT6 | 4.93 µM | [3] |
Antimicrobial Activity
Derivatives of 2-nitroaniline have also shown significant promise as antimicrobial agents against a range of bacterial and fungal pathogens.[1][4] The minimum inhibitory concentration (MIC) is a key parameter for assessing their efficacy.
| Compound Class | Derivative Example | Test Organism | MIC | Reference |
| Schiff Base Metal Complex | Cobalt(II) complex of Isatin and p-nitroaniline | Bacillus subtilis | 5.0 µg/ml | [4] |
| Schiff Base Metal Complex | Cobalt(II) complex of Isatin and p-nitroaniline | Escherichia coli | 5.0 µg/ml | [4] |
| Thiazolidinone Derivative | 2,3-diaryl-thiazolidin-4-one | Salmonella Typhimurium | 0.008–0.06 mg/mL | [4] |
| Thiazolidinone Derivative | 2,3-diaryl-thiazolidin-4-one | Staphylococcus aureus | 0.008–0.06 mg/mL | [4] |
Key Structure-Activity Relationship Insights
-
N-Substitution: The nature of the substituent on the amino group plays a critical role in determining the biological activity. Aromatic substitutions on the N-phenyl ring have been shown to significantly influence anticancer activity.[1]
-
Electron-Withdrawing Groups: The nitro group is a key pharmacophore, and its electron-withdrawing nature is crucial for the biological activity of many of these compounds.[1][5] In some cases, this is linked to bioreductive activation under hypoxic conditions, which is particularly relevant for anticancer applications.[1]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as pyrimidine, can lead to potent and selective kinase inhibitors.[1]
-
Piperazine/Piperidine Moieties: The introduction of a piperazine group at the 5-position has been shown to yield compounds with SIRT6 inhibitory activity.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research findings. Below are outlines for key experiments cited in the literature.
Synthesis of N-Substituted 2-Nitroaniline Derivatives
A common method for synthesizing N-substituted 2-nitroanilines is through nucleophilic aromatic substitution.[1][5]
Example Protocol:
-
A mixture of 2-nitrochlorobenzene (1 mmol), the desired substituted aniline (1.2 mmol), and potassium carbonate (2 mmol) in dimethylformamide (10 mL) is prepared.
-
The reaction mixture is heated at 120 °C for 8-12 hours.
-
Reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[1]
Kinase Inhibition Assay
The ability of substituted 2-nitroanilines to inhibit kinase activity is a key aspect of their anticancer potential.
Caption: A generalized workflow for a kinase inhibition assay.
Protocol Outline:
-
The kinase, a suitable substrate, ATP, and the test compound (inhibitor) are combined in a buffer solution.
-
The mixture is incubated to allow the enzymatic reaction to proceed.
-
A detection reagent is added, which generates a signal (e.g., luminescence or fluorescence) that is inversely proportional to the kinase activity.
-
The signal is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined to assess the antimicrobial potency of the synthesized compounds.[1]
Protocol Outline:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.[1]
-
Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.[1]
-
Inoculation: Each well is inoculated with the microbial suspension.[1]
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][4]
Signaling Pathway and Mechanism of Action
The biological effects of substituted 2-nitroanilines are often linked to their ability to modulate key cellular signaling pathways. For instance, their role as kinase inhibitors directly impacts signal transduction cascades that are frequently dysregulated in cancer.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Many N-substituted anilines function as "hinge-binders," forming hydrogen bonds within the ATP-binding pocket of kinases, thereby competitively inhibiting their activity.[5] This disruption of signaling can lead to the inhibition of cell growth and the induction of apoptosis in cancer cells.
References
Safety Operating Guide
Proper Disposal of 5-Ethoxy-2-nitroaniline: A Comprehensive Guide for Laboratory Professionals
Providing critical, immediate safety and logistical information for the proper handling and disposal of 5-Ethoxy-2-nitroaniline is essential for ensuring a safe laboratory environment and regulatory compliance. This guide offers a step-by-step operational plan for the disposal of this chemical, tailored for researchers, scientists, and drug development professionals.
Key Safety and Handling Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data from structurally similar compounds, it is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin, eye, and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[3][4] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Quantitative Data for Related Compounds
To provide a reference for the potential properties of this compound, the following table summarizes available data for structurally related nitroaniline compounds. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound from your supplier for definitive information.
| Property | 4-Ethoxy-2-nitroaniline | 2-Nitroaniline |
| Molecular Formula | C8H10N2O3 | C6H6N2O2 |
| Molecular Weight | 182.18 g/mol [1] | 138.12 g/mol |
| Melting Point | Not Available | 70 - 73 °C |
| Boiling Point | Not Available | 284 °C |
| Partition Coefficient (log Pow) | Not Available | 1.85 |
Experimental Protocols: Spill Cleanup and Disposal
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Small Spill Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[1]
-
Wear Appropriate PPE: Don chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2][3] Avoid generating dust.[4]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[3]
-
Dispose of Cleanup Materials: All materials used for cleanup should be placed in a sealed container and disposed of as hazardous waste.
Step-by-Step Disposal Procedures
Proper disposal of this compound is critical and must be conducted in accordance with local, state, and federal regulations. This substance should be treated as hazardous waste.[3]
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
-
Storage:
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[3]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: A workflow diagram for the safe and compliant disposal of this compound.
References
Personal protective equipment for handling 5-Ethoxy-2-nitroaniline
This guide provides essential procedural information for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of 5-Ethoxy-2-nitroaniline.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be toxic if swallowed, in contact with skin, or if inhaled.[1] It may also cause skin, eye, and respiratory irritation.[1] Prolonged or repeated exposure may lead to organ damage, particularly affecting the blood. Therefore, a stringent PPE protocol is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eye/Face | Safety goggles and/or face shield | Must provide a complete seal around the eyes or full-face protection to guard against splashes and dust.[1][2] |
| Skin/Body | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Inspect gloves for integrity before each use. For prolonged contact, consider double-gloving. Dispose of contaminated gloves immediately after use.[1] |
| Laboratory coat or chemical-resistant suit | A fully fastened lab coat is the minimum requirement. For larger quantities or risk of significant splashing, a chemical-resistant suit should be worn.[2] | |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | To be used when handling the powder outside of a certified chemical fume hood, if dust generation is likely, or if respiratory irritation is experienced.[2] |
| Feet | Closed-toe, chemical-resistant shoes | Provides protection against accidental spills. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Before starting work, ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][2]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[2]
2.2. Handling Protocol:
-
Don PPE: Put on all required PPE as detailed in Table 1 before entering the designated handling area.
-
Weighing and Transfer: Carefully weigh and transfer the chemical within the fume hood to prevent the generation of dust.
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[2]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling is complete and before leaving the work area.
2.3. Accidental Exposure First Aid:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and shoes at once. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect unused or contaminated solid material in a designated, clearly labeled, and sealed hazardous waste container.
-
Contaminated PPE: All disposable PPE, such as gloves and bench paper, that has come into contact with the chemical should be double-bagged and disposed of as hazardous waste.
-
Waste Streams: Do not mix this compound waste with other waste streams.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste management company, in accordance with all local, regional, and national regulations.
Experimental Workflow and Safety Checkpoints
The following diagram outlines the key stages for working with this compound, integrating the critical safety checkpoints.
Caption: Workflow for handling this compound with integrated safety checkpoints.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
